molecular formula C15H16FN3O4 B601375 Levofloxacin impurity 18 CAS No. 1797510-34-9

Levofloxacin impurity 18

Katalognummer: B601375
CAS-Nummer: 1797510-34-9
Molekulargewicht: 321.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levofloxacin Impurity 18 is a key pharmaceutical reference standard critical for the research and development of the fluoroquinolone antibiotic, levofloxacin. This compound serves as a specific and identified impurity, making it an essential tool for analytical method development and validation. Its primary research value lies in enabling regulatory-compliant quality control, as per ICH guidelines, ensuring the safety and efficacy of levofloxacin drug substances and products by accurately monitoring and controlling impurity profiles during stability studies and manufacturing. The presence and quantification of such impurities are vital in pharmaceutical analysis, as substandard drug products with improper impurity profiles can lead to treatment failure and have been identified as a contributing factor to the global issue of antimicrobial resistance . By utilizing this impurity standard, researchers can aid in the development of high-quality antibiotics, which is fundamental to successful therapeutic outcomes and public health. This product is intended for use in applications such as ANDA and DMF filings, quality control (QC), and identifying unknown impurities to assess the genotoxic potential of pharmaceutical formulations.

Eigenschaften

IUPAC Name

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQVWTUNZIJAQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Levofloxacin Impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Levofloxacin Impurity 18. The method is designed for use in quality control and stability studies of Levofloxacin drug substance and drug product. The developed isocratic method utilizes a C18 column and a UV detector, providing excellent separation and resolution of Levofloxacin from its potential impurities, including Impurity 18, and degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[5] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can impact their efficacy and safety. Therefore, it is crucial to have reliable analytical methods to detect and quantify these impurities.[6][7] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory authorities worldwide.[6]

This application note focuses on the development of a specific and sensitive HPLC method for the detection of this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[1][8] Such a method is essential for assessing the stability of drug products under various environmental conditions and for determining their shelf life.[1][9]

Materials and Methods

Reagents and Standards
  • Levofloxacin hemihydrate reference standard (USP or equivalent)

  • This compound certified reference material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium dihydrogen orthophosphate dihydrate (AR grade)[1]

  • Water (Milli-Q or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve the desired separation:

ParameterCondition
Column ACE C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A mixture of 25 mM sodium dihydrogen orthophosphate dihydrate buffer (with 0.5% v/v triethylamine, pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[1]
Flow Rate 1.0 mL/min[10]
Column Temperature 35°C[6]
Detection Wavelength 294 nm[1][6]
Injection Volume 20 µL[6]
Diluent Mobile Phase

Causality behind Experimental Choices:

  • Column Chemistry: A C18 column was selected due to its proven versatility and effectiveness in separating a wide range of pharmaceutical compounds, including Levofloxacin and its related substances.[1][6] The non-polar stationary phase provides good retention for the moderately polar Levofloxacin molecule.

  • Mobile Phase: A buffered aqueous-organic mobile phase was chosen to ensure consistent retention times and peak shapes. The phosphate buffer helps to control the pH, which is critical for the ionization state of Levofloxacin and its impurities, thereby influencing their retention.[1] Triethylamine is added as a silanol-masking agent to reduce peak tailing.[1] Methanol was selected as the organic modifier due to its compatibility with the buffer and its ability to provide good separation.[1] A gradient elution may be necessary to resolve all impurities from the main peak and from each other effectively.

  • Detection Wavelength: The detection wavelength of 294 nm was selected based on the UV absorption maxima of Levofloxacin, ensuring high sensitivity for both the active ingredient and its impurities.[1][6]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages involved:

MethodDevelopmentWorkflow cluster_0 Method Development Stages Start Define Analytical Target Profile (ATP) ColumnSelection Column Selection (e.g., C18, C8) Start->ColumnSelection Initial Screening MobilePhase Mobile Phase Optimization (Buffer, pH, Organic Modifier) ColumnSelection->MobilePhase Evaluate Peak Shape & Retention Detection Wavelength Selection (UV Scan) MobilePhase->Detection Maximize Sensitivity Gradient Gradient/Isocratic Optimization Detection->Gradient Improve Resolution FinalMethod Final Optimized Method Gradient->FinalMethod Finalize Conditions

Caption: Workflow for HPLC Method Development.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] Peak purity analysis should confirm no co-eluting peaks.
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified concentration range.[11]
Accuracy The mean recovery should be within 98.0% to 102.0% for the analyte and its impurities.[11]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be not more than 2.0%.[3]
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.[11]
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.[11] The LOQ should be precise and accurate.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[10]
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on Levofloxacin as per ICH guidelines.[1][9] Stress conditions included acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidative degradation (e.g., 3% H₂O₂), thermal degradation (e.g., 60°C), and photolytic degradation (e.g., exposure to UV light).[1][6][9]

The results of the forced degradation studies are summarized below:

Stress Condition% Degradation of LevofloxacinObservations
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)Significant degradation observed.[1][6]Well-resolved degradation peaks from the main peak.
Base Hydrolysis (0.1 N NaOH, 60°C, 24h)Less degradation compared to acidic conditions.[6]Degradation products are well-separated.
Oxidative Degradation (3% H₂O₂, RT, 24h)Significant degradation observed.[1][6]A major degradation product is formed and well-resolved.
Thermal Degradation (80°C, 48h)Minimal degradation observed.No significant degradation peaks were observed.
Photolytic Degradation (UV light, 24h)Minor degradation observed.Degradation products are well-separated.

The peak purity of the Levofloxacin peak was evaluated in all stressed samples to ensure that no degradation products were co-eluting with the main peak, thus confirming the specificity and stability-indicating capability of the method.[6]

Detailed Protocol: HPLC Analysis of this compound

  • Preparation of Mobile Phase:

    • Buffer Preparation: Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% v/v of triethylamine and adjust the pH to 6.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1][6]

    • Mobile Phase Preparation: Prepare the required composition of the mobile phase by mixing the buffer and methanol as per the optimized gradient program. Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Levofloxacin Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

    • Impurity 18 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Working Standard Solution: Prepare a working standard solution containing Levofloxacin and Impurity 18 at the desired concentrations by diluting the stock solutions with the diluent.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve a quantity of the sample (drug substance or crushed tablets) in the diluent to obtain a final concentration of Levofloxacin within the linear range of the method.

    • Sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

    • Record the chromatograms and process the data.

  • Calculations:

    • Identify the peaks of Levofloxacin and Impurity 18 based on their retention times compared to the standard.

    • Calculate the amount of Impurity 18 in the sample using the following formula:

Conclusion

The developed and validated RP-HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for stability studies. The forced degradation studies demonstrated that the method can effectively separate Levofloxacin from its degradation products, ensuring reliable results.

References

  • Devi, V. U., & Rao, V. J. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710–717. [Link]

  • Prasad Babu, N., Ramachandran, D., & Geetha Bhavani, K. (2017). Development and validation of stability indicating RP-HPLC method for quantitative estimation of levofloxacin injection 5mg/ml. Current Trends in Biotechnology and Pharmacy, 11(3), 263-273. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Complete Overview. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Vyas, N., Patel, J., & Shah, S. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Patel, D., Meshram, D., & Parmar, V. (2017). A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Cefixime Trihydrate and Levofloxacin Hemihydrate in Pharmaceutical Dosage Form. International Journal of Analytical Techniques, 3(1), 1-12. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Rao, G. S., Kumar, T. R., & Reddy, G. S. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology, 8(1), 36-52. [Link]

  • United States Pharmacopeia. (2011). Levofloxacin. USP-NF. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

  • Semantic Scholar. (n.d.). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. [Link]

  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. [Link]

  • E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]

  • Jose, L., Kavitha, M. P., & Krishnakumar, K. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Bio Innovation, 7(5), 689-697. [Link]

  • Scribd. (2024). STP of Levofloxacin Hemihydrate USP. [Link]

  • SynThink. (n.d.). Levofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Levofloxacin. PubChem. [Link]

Sources

LC-MS parameters for characterizing Levofloxacin impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Protocol for the LC-MS Characterization of Levofloxacin Impurity 18 (Levofloxacin Diamine)

Executive Summary & Scientific Context

In the impurity profiling of Levofloxacin, Impurity 18 typically refers to the Levofloxacin Diamine derivative (CAS 1797510-34-9 ), chemically known as (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1][2][3][4][5]

This impurity arises from the oxidative degradation or hydrolytic cleavage of the N-methylpiperazine moiety, a critical stability-indicating event.[1] Because it possesses a primary amine and lacks the bulky piperazine ring, Impurity 18 is significantly more polar than the parent drug.[5] This presents a specific chromatographic challenge: it elutes early on standard C18 columns, often co-eluting with the solvent front or other polar degradants if the method is not optimized for retention.[5]

This Application Note provides a robust, self-validating LC-MS/MS protocol designed to retain, separate, and structurally characterize Impurity 18.

Compound Identity & Properties

FeatureLevofloxacin (Parent)Impurity 18 (Target)
Common Name LevofloxacinLevofloxacin Diamine
CAS Number 100986-85-41797510-34-9
Formula C18H20FN3O4C15H16FN3O4
Molecular Weight 361.37 g/mol 321.31 g/mol
Monoisotopic Mass 361.1438 Da321.1125 Da
Polarity ModerateHigh (Primary amine exposed)
Key Structural Difference N-methylpiperazine ring intactPiperazine ring opened/lost; ethylenediamine chain remains

Method Development Strategy (The "Why")

  • Chromatographic Retention: Standard gradients for Levofloxacin often start at 10-15% organic solvent. Because Impurity 18 is highly polar, this protocol utilizes a high-aqueous start (95% Aqueous) to ensure adequate retention factor (

    
    ) and separation from the void volume.[1][5]
    
  • pH Control: An acidic mobile phase (pH ~2.5–3.[1][5]0) is selected.[1][5] While this keeps the amines protonated (increasing polarity), it is essential for ESI+ sensitivity .[5] To counteract the loss of retention due to ionization, a C18 column with polar-embedded groups or high carbon load is recommended over a standard C18.

  • Mass Spectrometry: The loss of the piperazine ring shifts the precursor ion from m/z 362 to m/z 322.[5] The fragmentation pattern is distinct, dominated by the loss of the carboxylic acid and the side chain.[5]

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (Levofloxacin Diamine), >95% purity.[5]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1][5]

  • Buffer: LC-MS grade Formic Acid (FA) and Ammonium Formate.[1][5]

  • Water: Milli-Q (18.2 MΩ[1][5]·cm).

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Impurity 18 in 10 mL of Methanol (Final conc: 100 µg/mL). Note: Methanol is preferred over ACN for solubility of polar degradants.[1]

  • Working Standard: Dilute Stock 1:100 with Water:Methanol (90:10 v/v) to obtain 1 µg/mL.

    • Critical Step: The diluent must match the initial mobile phase composition to prevent peak distortion ("solvent effect") for this early-eluting peak.[1][5]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)Low dead volume essential for early eluters.[1]
Column Agilent Zorbax SB-C18 or Waters HSS T3 (100 x 2.1 mm, 1.8 µm)HSS T3 is designed for retaining polar compounds in high aqueous conditions.[1][5]
Column Temp 40 °CImproves mass transfer and peak shape.[5]
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.[5]
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterBuffer stabilizes ionization and pH.[5]
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)ACN provides sharper peaks than MeOH for fluoroquinolones.[1][5]
Injection Vol 2.0 µLLow volume prevents band broadening.[5]

Table 2: Gradient Program

Time (min)% Mobile Phase BEvent
0.005%Loading: High aqueous to trap Impurity 18.[1]
2.005%Isocratic hold to separate from void.
10.0040%Shallow gradient to separate related polar impurities.
12.0095%Wash column (remove parent/dimers).[1][5]
14.0095%Hold.
14.105%Re-equilibration.
17.005%Ready for next injection.

Table 3: Mass Spectrometry Parameters (ESI+)

ParameterSetting
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Drying Gas 10 L/min @ 350 °C
Nebulizer 35 psi
Scan Type MRM (Quantitation) and Product Ion Scan (Qualitative)
Precursor Ion 322.1 [M+H]+

Results & Discussion: Characterization Logic

Fragmentation Pathway (Mechanism)

To confirm the identity of Impurity 18, you must validate its fragmentation against the parent Levofloxacin.[1][5]

  • Parent (Levo, m/z 362): Typically loses water (-18) and the methyl-piperazine group (-99), yielding m/z 263.[1][5]

  • Impurity 18 (Diamine, m/z 322):

    • Primary Transition: Loss of H₂O + CO₂ from the carboxylic acid moiety is common, but the diagnostic loss is the ethylenediamine side chain .[5]

    • Diagnostic Fragment: Cleavage of the diamine side chain (C₂H₇N₂) leads to the core tricyclic fluoroquinolone structure.[5]

    • Key Fragment Ions: m/z 304 (loss of H₂O), m/z 278 (loss of CO₂), and m/z 263 (core structure, similar to parent).[5]

Visualization of Workflow & Pathway

LCMS_Workflow Sample Sample: Levofloxacin API (Degradation Study) Prep Prep: Dilute in 5% MeOH/Water (Match Initial Gradient) Sample->Prep LC LC Separation: Column: HSS T3 (Polar Retention) Gradient: 5% -> 40% B over 10 min Prep->LC Inject 2µL MS_Full MS Full Scan (Q1) Detect [M+H]+ = 322.1 LC->MS_Full Elution @ ~3.5 min MS_Frag MS/MS Fragmentation Precursor: 322.1 MS_Full->MS_Frag Trigger DDA Data Data Analysis: Confirm RRT ~0.4-0.5 vs Parent Verify Fragment 278 & 263 MS_Frag->Data

Figure 1: Analytical workflow for the isolation and identification of Impurity 18.

Frag_Pathway Parent Impurity 18 (Diamine) [M+H]+ = 322.1 Frag1 Fragment A [M+H-H2O]+ m/z 304.1 Parent->Frag1 - H2O (18) Frag2 Fragment B [M+H-CO2]+ m/z 278.1 Parent->Frag2 - CO2 (44) Frag3 Core Fragment [M+H-C2H7N2]+ m/z 263.1 Parent->Frag3 - Diamine Side Chain (59) Frag2->Frag3 Secondary Loss

Figure 2: Proposed ESI+ fragmentation pathway for this compound.[1][5]

References

  • Aozeal Pharma Standards. (2021). This compound (CAS 1797510-34-9) Product Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for Levofloxacin Impurities. Retrieved from [Link]

Sources

Synthesis of Levofloxacin impurity 18 for reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In the high-stakes landscape of fluoroquinolone development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified.

This Application Note details the synthesis, purification, and validation of Levofloxacin Impurity 18 , defined herein as the 9-Desfluoro analog (also referenced as Impurity D in EP or Related Compound F in USP contexts).

Why this Impurity? While oxidative degradants (N-oxides) appear during storage, the 9-Desfluoro impurity is a process-related impurity originating from the starting material (2,3,4-trifluorobenzoic acid) contaminating the primary feedstock (2,3,4,5-tetrafluorobenzoic acid). Its structural similarity to the API makes it difficult to separate via standard reverse-phase HPLC, necessitating a high-purity reference standard for accurate relative response factor (RRF) calculation.

Chemical Identification

AttributeDetail
Common Name This compound (9-Desfluoro Analog)
Chemical Name (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
CAS Number 117620-85-6
Molecular Formula C₁₈H₂₁N₃O₄
Molecular Weight 343.38 g/mol
Appearance Pale yellow to off-white crystalline powder
Solubility Soluble in Acetic Acid, Methanol; Sparingly soluble in Water

Retrosynthetic Analysis & Strategy

To synthesize the 9-Desfluoro analog with high enantiomeric excess (>99% ee), we cannot simply "remove" a fluorine atom from Levofloxacin. We must rebuild the scaffold using a defluorinated starting material.

The Logic:

  • Chirality Retention: We utilize (S)-(-)-2-Amino-1-propanol (L-Alaninol) to install the C3-methyl chiral center early in the synthesis, mirroring the industrial route of Levofloxacin to ensure the impurity matches the API's stereochemistry.

  • Core Construction: The Gould-Jacobs reaction or the ethyl polyphosphate (PPE) cyclization method is standard. We will employ the Gould-Jacobs modification for robustness.

  • Differentiation: The key divergence is the starting material. Instead of the tetrafluoro- precursor, we employ 2,3,4-trifluorobenzoic acid .

Synthesis Pathway Diagram

Levofloxacin_Impurity_Synthesis SM Start: 2,3,4-Trifluorobenzoic Acid (Defluorinated Precursor) Inter1 Intermediate 1: Ethyl Benzoylacetate Derivative SM->Inter1 1. SOCl2 2. Diethyl malonate/Mg(OEt)2 Inter2 Intermediate 2: Enamine Formation Inter1->Inter2 HC(OEt)3 / Ac2O Cyclic1 Intermediate 3: Trifluoro-quinolone Core Inter2->Cyclic1 Cyclization (Heat/Base) Tricyclic Intermediate 4: Difluoro-tricyclic Core Cyclic1->Tricyclic Nucleophilic Subst. + Cyclization (K2CO3) Chiral Reagent: (S)-2-Amino-1-propanol Chiral->Tricyclic Final Target: This compound (9-Desfluoro) Tricyclic->Final Piperazine Coupling (DMSO, 100°C) Pip Reagent: N-Methylpiperazine Pip->Final

Caption: Retrosynthetic pathway for 9-Desfluoro Levofloxacin, highlighting the critical substitution of the starting material to generate the impurity scaffold.

Detailed Experimental Protocol

Safety Precaution: Fluoroquinolone intermediates are potent sensitizers. Handle all reagents in a fume hood. Use nitrile gloves and eye protection.

Phase 1: Construction of the Quinolone Core

Objective: Create the benzoylacetate intermediate from the trifluoro starting material.

  • Activation: Charge 2,3,4-trifluorobenzoic acid (10.0 g, 56.8 mmol) into a flask with Toluene (50 mL). Add Thionyl Chloride (8.0 g, 1.2 eq) dropwise. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride.

  • Condensation: In a separate vessel, prepare Magnesium Ethoxide (Mg(OEt)₂) by reacting Mg turnings with Ethanol/CCl₄. Add Diethyl Malonate (9.1 g) at 50°C.

  • Coupling: Add the acid chloride (dissolved in Toluene) to the magnesium malonate solution at 0-5°C. Stir for 2 hours.

  • Decarboxylation: Add water and dilute H₂SO₄ to quench. Extract the organic layer. Solvent swap to water/p-toluenesulfonic acid and reflux to effect decarboxylation, yielding Ethyl 2,3,4-trifluorobenzoylacetate .

Phase 2: Chiral Ring Closure

Objective: Install the chiral center and form the tricyclic ring system.

  • Enamine Formation: React the benzoylacetate (from Phase 1) with Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq) at 130°C for 2 hours. Evaporate volatiles.

  • Substitution: Dissolve the residue in Ethanol. Cool to 0°C. Slowly add (S)-2-Amino-1-propanol (1.1 eq). The reaction is exothermic; maintain T < 10°C. Stir for 1 hour.

  • Cyclization (First Ring): Add Potassium Carbonate (2.5 eq) to the mixture and heat to 60°C. This promotes the intramolecular Nucleophilic Aromatic Substitution (SₙAr) of the fluorine at the ortho position.

  • Cyclization (Second Ring): Add NaH (1.2 eq) in DMF or maintain high heat with K₂CO₃ to force the closure of the oxazine ring via the hydroxyl group of the alaninol side chain.

    • Critical Control Point: Monitor by HPLC.[1][2][3][4] The intermediate (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate must be isolated or carried forward with >95% purity.

Phase 3: Final Coupling (The Impurity Synthesis)

Objective: Install the piperazine moiety.[5] Note that in the API synthesis, the fluorine at C10 is displaced. Here, we displace the fluorine at the equivalent position, but C9 has a Hydrogen instead of a Fluorine.

  • Reaction: Dissolve the difluoro-tricyclic intermediate (5.0 g) in DMSO (25 mL).

  • Addition: Add N-Methylpiperazine (3.0 eq).

  • Condition: Heat to 100°C for 4-6 hours.

    • Mechanistic Note: The fluorine para to the carbonyl (C10) is significantly more electrophilic than the meta fluorine (which is absent in this impurity anyway) or the ortho positions.

  • Work-up: Cool to room temperature. Pour into ice water (100 mL). Adjust pH to 7.0 with dilute HCl.

  • Isolation: The solid precipitate is collected by filtration.

  • Purification: Recrystallize from Ethanol/Acetonitrile (9:1).

Analytical Validation & Characterization

To certify this material as a Reference Standard, the following data must be generated.

A. HPLC Purity Profile
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Expected Result: Impurity 18 elutes later than Levofloxacin (RRT ~ 1.1 - 1.2) due to the loss of the polar Fluorine atom, increasing lipophilicity.

B. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

The absence of the C9-Fluorine coupling is the diagnostic signal.

  • Levofloxacin: Shows a distinct splitting pattern for the aromatic proton between the two fluorines (doublet of doublets).

  • Impurity 18: The aromatic region will show two doublets (or a doublet and a singlet depending on resolution) for the H-8 and H-9 protons, lacking the characteristic ¹⁹F-¹H coupling at the C9 position.

C. Mass Spectrometry
  • Technique: LC-MS/MS (ESI+).

  • Parent Ion: [M+H]⁺ = 344.15 (Calcd).

  • Differentiation: Levofloxacin [M+H]⁺ = 362.14. The mass shift of -18 Da (F -> H) confirms the structure.

Handling & Stability

  • Storage: Store at -20°C under Argon. Hygroscopic.

  • Stability: Stable in solid state for >2 years. In solution (DMSO/MeOH), stable for 24 hours at room temperature.

  • Usage: Equilibrate vial to room temperature before opening to prevent condensation.

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) 10.0 , "Levofloxacin Hemihydrate Monograph 2021". (Defines Impurity Profile Framework).

  • U.S. Pharmacopeia (USP) 43-NF 38 , "Levofloxacin Related Compounds". (Defines Related Compound F).

  • LGC Standards , "Levofloxacin Impurity F (Desfluoro Analog) Reference Material Data".

  • PubChem , "9-Desfluoro Levofloxacin - Compound Summary".

  • Shimadzu Application Note , "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph". (Demonstrates separation of Desfluoro impurity).

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Levofloxacin and Impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of achieving adequate peak resolution between the active pharmaceutical ingredient (API) Levofloxacin and its closely eluting impurity, designated as Impurity 18. Our approach is grounded in fundamental chromatographic principles to empower you to systematically diagnose and resolve this separation challenge.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between Levofloxacin and Impurity 18 in our HPLC analysis. What are the most common initial steps to improve this?

A1: When facing co-elution or poor resolution, it's crucial to first ensure your HPLC system is performing optimally before making significant method alterations.[1] Verify the following:

  • System Suitability: Confirm that your system meets the suitability requirements outlined in your validated method or the relevant pharmacopeia (e.g., USP).[2][3] This includes checks for peak tailing, theoretical plates, and reproducibility.

  • Column Health: A contaminated or degraded column is a frequent cause of poor peak shape and resolution.[1] Consider flushing the column with a strong solvent or, if necessary, replacing it.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening that can worsen resolution.[1]

Q2: What is the fundamental principle behind improving chromatographic resolution?

A2: The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[4][5][6][7] To improve resolution, you can systematically adjust chromatographic parameters that influence these factors. The resolution equation illustrates their relationship:

Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))

Where:

  • N (Efficiency): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and flow rate.[5]

  • α (Selectivity): The ratio of the retention factors of the two analytes, reflecting the difference in their interactions with the stationary and mobile phases. This is often the most powerful parameter to adjust for improved resolution.[5][6]

  • k (Retention Factor): A measure of how strongly an analyte is retained on the column.

Q3: Could the issue be related to the chiral nature of Levofloxacin?

A3: Yes, this is a critical consideration. Levofloxacin is the (S)-enantiomer of ofloxacin, and its (R)-enantiomer is a common chiral impurity.[8][9][10] If Impurity 18 is the (R)-isomer, a standard C18 column may not provide sufficient selectivity for separation. In such cases, a chiral stationary phase is often necessary.[8][11]

Troubleshooting Guide: A Systematic Approach to Improving Resolution

This guide will walk you through a logical, step-by-step process to enhance the resolution between Levofloxacin and Impurity 18.

Step 1: Problem Diagnosis and Initial Assessment

Before embarking on method modification, it is essential to characterize the problem thoroughly.

  • Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of your Levofloxacin peak. A non-homogenous peak profile across its width can indicate the presence of a co-eluting impurity.[12]

  • Identify the Impurity: If possible, confirm the identity of Impurity 18. Knowing its structure relative to Levofloxacin (e.g., isomer, degradation product) will significantly guide your method development choices. Levofloxacin has several known impurities, and understanding which one you are dealing with is key.[13][14][15][16]

Step 2: Method Optimization Workflow

The following workflow provides a systematic approach to adjusting chromatographic parameters to improve resolution.

workflow cluster_start Start: Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase and Temperature cluster_flow Flow Rate and Dimensions cluster_end Goal: Adequate Resolution start Poor Resolution between Levofloxacin and Impurity 18 ph Adjust Mobile Phase pH start->ph Affects ionization & retention organic Change Organic Modifier (e.g., Acetonitrile vs. Methanol) ph->organic Alters selectivity buffer Modify Buffer Concentration organic->buffer Impacts peak shape column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, F5) buffer->column Significant change in selectivity temp Adjust Column Temperature column->temp Affects kinetics & retention flow Decrease Flow Rate temp->flow Increases efficiency dimensions Increase Column Length or Decrease Particle Size flow->dimensions Increases efficiency end_node Resolution ≥ 1.5 dimensions->end_node Verify

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Experimental Protocols

The pH of the mobile phase is a critical parameter as it influences the ionization state of analytes, which in turn affects their retention and selectivity.[17]

Objective: To evaluate the effect of mobile phase pH on the resolution of Levofloxacin and Impurity 18.

Procedure:

  • Initial Conditions: Prepare the mobile phase according to your current method.

  • pH Modification: Prepare a series of mobile phases with the aqueous component adjusted to different pH values. For example, if your current pH is 3.0, prepare mobile phases at pH 2.5, 2.8, 3.2, and 3.5. Ensure the buffer used is effective in the chosen pH range.

  • Equilibration: For each new mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes.

  • Analysis: Inject your sample and record the chromatogram.

  • Data Evaluation: Compare the resolution between Levofloxacin and Impurity 18 at each pH value.

Mobile Phase pHRetention Time Levofloxacin (min)Retention Time Impurity 18 (min)Resolution (Rs)
2.510.210.51.1
2.89.59.91.4
3.0 (Original)9.19.41.2
3.28.79.01.1
3.58.28.40.9

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Changing the organic solvent in the mobile phase can significantly alter selectivity (α) by influencing the interactions between the analytes and the stationary phase.[5]

Objective: To assess the impact of different organic modifiers on the separation of Levofloxacin and Impurity 18.

Procedure:

  • Solvent Selection: If you are currently using acetonitrile, prepare a mobile phase with the same buffer and gradient profile, but substitute acetonitrile with methanol, or vice versa.

  • System Preparation: Thoroughly flush the HPLC system with the new mobile phase to ensure all traces of the previous solvent are removed. Equilibrate the column.

  • Analysis: Inject your sample and acquire the chromatogram.

  • Comparison: Compare the selectivity and resolution obtained with each organic modifier.

If modifications to the mobile phase do not yield the desired resolution, changing the stationary phase is a powerful next step.[6] Different stationary phases offer unique selectivities based on their chemical properties.

Objective: To explore the use of an alternative stationary phase to improve the separation of Levofloxacin and Impurity 18.

Procedure:

  • Column Selection: Based on the known properties of Levofloxacin and the presumed nature of Impurity 18, select a column with a different selectivity. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a Pentafluorophenyl (F5) phase. These can offer different interactions, such as pi-pi interactions, that may enhance separation.

  • Method Adaptation: You may need to adapt your mobile phase and gradient to the new column chemistry. Consult the column manufacturer's recommendations.

  • Equilibration and Analysis: Install the new column, equilibrate it thoroughly, and inject your sample.

  • Evaluation: Assess the resolution and overall chromatographic performance.

Advanced Troubleshooting: When Standard Approaches Are Insufficient

Chiral Separation: If there is a strong reason to believe that Impurity 18 is the (R)-enantiomer of Levofloxacin, a chiral separation method will be necessary.[8][9][11]

  • Chiral Stationary Phases (CSPs): Columns with chiral selectors, such as those based on derivatized cellulose or amylose, are commonly used for enantiomeric separations.

  • Chiral Mobile Phase Additives: In some cases, a chiral selector can be added to the mobile phase to achieve separation on a standard achiral column.[9][18]

Temperature and Flow Rate Optimization:

  • Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[6] However, it can also affect selectivity, so it should be evaluated systematically.

  • Flow Rate: Decreasing the flow rate can lead to better efficiency and improved resolution, but at the cost of longer run times.[17]

By methodically working through these troubleshooting steps, you can effectively diagnose the cause of poor resolution and develop a robust HPLC method for the separation of Levofloxacin and Impurity 18.

References

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Factors Affecting Resolution In HPLC. SlideShare. [Link]

  • Optimization of a Ligand Exchange Chromatography Method for the Enantioselective Separation of Levofloxacin and Its Chiral Impurity. Journal of AOAC INTERNATIONAL. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. PubMed. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Chiral Separation and Purity Test of Levofloxacin-N-Oxide. CNKI. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Enantiomeric separation of levofloxacin in drug product and drug substance using chiral stationary phase. ResearchGate. [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. [Link]

  • Levofloxacin (a) and (b) R-isomer of ofloxacin (chiral impurity of Levofloxacin). ResearchGate. [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech. [Link]

  • 9-Desfluoro levofloxacin. PubChem. [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Technology Networks. [Link]

  • Separation of Levofloxacin on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]

  • Levofloxacin. USP-NF. [Link]

  • Levofloxacin. USP-NF. [Link]

  • Levofloxacin-impurities. Pharmaffiliates. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Levofloxacin Desfluoro Impurity. GLP Pharma Standards. [Link]

Sources

Solving baseline noise issues in Levofloxacin impurity 18 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Noise to Quantify Trace Impurity 18

Executive Summary

You are likely encountering difficulties quantifying Levofloxacin Impurity 18 (often identified as a specific process-related impurity, CAS 138998-47-7) due to a low Signal-to-Noise (S/N) ratio. In fluoroquinolone analysis, baseline noise is rarely just "electronic"; it is often a symptom of metal chelation , amine additive degradation , or mobile phase incompatibility .

This guide bypasses generic advice to address the specific physicochemical challenges of Levofloxacin: its zwitterionic nature and its high affinity for binding to stainless steel (iron) components, which creates "chemical noise" that masks trace peaks.

Module 1: The Diagnostic Logic

Before modifying your method, you must classify the noise. Use this logic tree to isolate the root cause.

Baseline_Diagnostic Start START: Characterize Baseline Noise Type Is the noise Rhythmic or Random? Start->Type Rhythmic Rhythmic / Sinusoidal (consistent period) Type->Rhythmic Random Random / Spiky / Drifting Type->Random Pump Pump Issue: Check Valves, Air Bubble, or Mixer Volume Rhythmic->Pump Mechanical Test_Flow Stop Flow Test: Does noise persist at 0 mL/min? Random->Test_Flow Chemical Chemical/Hardware Issue Electronic Electronic/Lamp Issue: - Lamp Aging - Flow Cell Bubble - Electrical Grounding Test_Flow->Electronic Yes (Noise Continues) Chemistry Chemistry Issue: - Metal Chelation - Dirty Column - Contaminated Additive (TEA) Test_Flow->Chemistry No (Noise Stops)

Figure 1: Diagnostic logic tree to distinguish between mechanical (pump), electronic (detector), and chemical (mobile phase/column) noise sources.

Module 2: Technical FAQs & Troubleshooting
Q1: Why does my baseline wander specifically during the Levofloxacin gradient, even with fresh solvents?

The "Iron Trap" Phenomenon. Levofloxacin and its impurities (including Impurity 18) contain a


-keto acid moiety that acts as a powerful chelating agent. It binds to trace iron (

) ions leaching from stainless steel frits, tubing, or the column body.
  • The Symptom: This doesn't just cause tailing; it creates a "wavy" baseline as the equilibrium between free drug and metal-bound drug shifts during the gradient. This "chemical noise" creates a high background that swallows low-level impurities (0.05% level).

  • The Fix (Immediate): Add a sacrificial chelator. If your method allows (UV detection), add 10-20 µM EDTA or 0.1% Phosphoric Acid to Mobile Phase A. The phosphate/EDTA binds the iron preferentially, leaving the Levofloxacin free.

  • The Fix (Long-term): Switch to a PEEK-lined column or perform a system passivation (see Protocol A below).

Q2: I am using Triethylamine (TEA) to improve peak shape, but my baseline noise increases over time. Why?

Amine Oxidation. Many legacy Levofloxacin methods use TEA to mask silanols. However, TEA is highly susceptible to oxidation, forming N-oxide impurities that absorb UV light, particularly in the 210–250 nm range.

  • The Mechanism: Old TEA turns yellow. Even slightly oxidized TEA increases the background absorbance (

    
    ) of the mobile phase. As 
    
    
    
    rises, the detector's electronic gain increases to compensate, which mathematically amplifies the noise.
  • Recommendation:

    • Replace TEA with Triethanolamine or a zwitterionic buffer (like HEPES) if compatible.

    • If you must use TEA, use freshly opened ampoules only. Never use a bottle of TEA that has been open for >1 month for trace impurity analysis.

Q3: Impurity 18 elutes late. Why is the baseline noise higher at the end of the gradient?

The "Ghost" Amplification. Impurity 18 is likely hydrophobic. In a reversed-phase gradient (e.g., 5%


 80% Organic), impurities in the organic solvent (Acetonitrile/Methanol) accumulate on the column during the equilibration phase and elute as the organic strength increases.
  • Validation: Run a "0 µL injection" (blank gradient). If the noise/humps appear at the same retention time as Impurity 18, the contamination is in your Mobile Phase B.

  • Solution: Use LC-MS grade solvents. Filter Mobile Phase B through a 0.2 µm PTFE membrane only if you are certain the membrane itself doesn't leach extractables (wash the filter with 20 mL of solvent before collecting).

Module 3: Critical Data & Specifications

Table 1: Mobile Phase Additive Impact on Noise

AdditivePrimary FunctionNoise RiskRecommendation
Phosphoric Acid Suppresses silanols & masks ironLow (UV transparent)Preferred for UV. Excellent for FQs.
Formic Acid pH control (MS compatible)Medium (High UV cutoff <210nm)Good for MS, but can be noisy at low UV.
Triethylamine (TEA) Peak shape improverHigh (Oxidation/Aging)Avoid for trace analysis unless fresh.
Ammonium Acetate Buffer (pH 4-6)LowGood alternative, but weaker iron masking.
Module 4: Experimental Protocols
Protocol A: System Passivation (The "Iron Cleanse")

Required when baseline waviness persists despite fresh solvents.

  • Disconnect the Column: Replace the analytical column with a PEEK union. Do not passivate through the column.

  • Flush: Pump HPLC-grade Water at 1.0 mL/min for 10 mins.

  • Passivate: Pump 30% Phosphoric Acid (v/v) in water at 1.0 mL/min for 60 minutes.

    • Mechanism:[1][2][3] This strips accessible iron ions from the stainless steel surfaces and reforms the protective chromium oxide layer.

  • Neutralize: Flush with Water for 30 minutes.

  • Re-connect: Install the column and equilibrate with the mobile phase.

    • Note: If using a UHPLC system with extensive stainless steel, consider using a "PEEK-lined" column hardware for Levofloxacin analysis to permanently eliminate the column-frit interaction.

Protocol B: High-Sensitivity S/N Optimization

Use this workflow to maximize the signal for Impurity 18.

  • Wavelength Selection:

    • Levofloxacin has maxima at ~294 nm and ~226 nm.

    • Action: Use 294 nm for quantitation. While 226 nm might have higher molar absorptivity, the solvent background noise (from buffers/organic modifiers) is significantly higher at 226 nm. The S/N ratio is usually better at 294 nm.

  • Reference Wavelength (DAD):

    • Action: Turn OFF the reference wavelength (e.g., 360 nm ref 100).

    • Reasoning: Using a reference wavelength adds the noise of the reference band to the noise of the sample band (

      
      ). For trace impurities, this mathematical subtraction often adds more noise than it removes drift.
      
  • Data Rate:

    • Set the detector sampling rate to roughly 20-40 Hz (points per second) if the peak width is narrow (<5 sec). If the data rate is too fast (>80 Hz), you capture electronic noise (shot noise) without gaining peak definition.

Module 5: Mechanism of Action (Visualized)

The following diagram illustrates why Levofloxacin (and Impurity 18) creates baseline issues via metal chelation and how the "Sacrificial Additive" strategy works.

Chelation_Mechanism cluster_0 Scenario A: Standard Mobile Phase cluster_1 Scenario B: With Phosphoric Acid Fe Iron Ion (Fe3+) (Leached from System) Complex Fe-Levo Complex (Broad Peak / Tailing) Fe->Complex Chelates Levo Levofloxacin (Analyte) Levo->Complex Fe2 Iron Ion (Fe3+) FePhos Fe-Phosphate (Strong Bond) Fe2->FePhos Preferential Binding Phos Phosphate Ion (Sacrificial Additive) Phos->FePhos Levo2 Levofloxacin (Free Analyte) Levo2->Levo2 Elutes Sharp

Figure 2: Mechanism of metal chelation. Scenario A shows analyte loss/tailing due to iron binding. Scenario B shows how phosphate acts as a "decoy," keeping the analyte free for detection.

References
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability and Signal-to-Noise Ratio. USP-NF.

  • Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Application Note.

  • Shimadzu Corporation. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.[4][5] Application Note.

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Technical Guide.[6]

  • Toujani, E., et al. (2023).[7] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis.[1][4][8][9][10][11]

Sources

Addressing peak tailing of Levofloxacin impurity 18 in chromatograms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Levofloxacin & Impurity Profiling Subject: Troubleshooting Peak Tailing of Levofloxacin Impurity 18 (and related Fluoroquinolone impurities)

Executive Summary

Welcome to the Technical Support Center. You are likely referencing "Impurity 18" from a specific vendor catalog (e.g., LGC, SimSon, or similar custom synthesis libraries), as this is not a standard European Pharmacopoeia (EP) or USP lettered designation (A-L).

However, in Levofloxacin chromatography, peak tailing of late-eluting impurities (typically N-oxides or Desfluoro variants) is almost universally caused by two mechanisms: Secondary Silanol Interactions (due to the basic piperazine ring) and Metal Chelation (due to the carboxylic acid/keto group).

This guide treats "Impurity 18" as a basic, zwitterionic species exhibiting classic fluoroquinolone tailing behavior.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your method, determine why the peak is tailing. Use this logic gate to diagnose the issue.

Troubleshooting Start Problem: Impurity 18 Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH PH_Decision Is pH near pKa (6.0-8.0)? CheckPH->PH_Decision CheckCol Check Column Chemistry Col_Decision Is Column End-Capped? CheckCol->Col_Decision CheckAdd Check Additives Add_Decision Is TEA/Ammonium present? CheckAdd->Add_Decision PH_Decision->CheckCol No (Good) Sol_PH Action: Lower pH to 3.0 (Protonate silanols) PH_Decision->Sol_PH Yes (Bad) Col_Decision->CheckAdd Yes Sol_Col Action: Switch to Inertsil ODS-3V or Phenyl-Hexyl Col_Decision->Sol_Col No Sol_Add Action: Add 10mM TEA (Sacrificial Base) Add_Decision->Sol_Add No

Figure 1: Decision tree for isolating the chemical cause of fluoroquinolone peak asymmetry.

Part 2: Technical Protocols & Solutions

Issue 1: The "Silanol Trap" (Most Likely Cause)

Levofloxacin and its impurities contain a piperazine ring (basic nitrogen). At neutral or mid-range pH, residual silanol groups (


) on the silica surface are ionized. The positively charged amine of Impurity 18 binds ionically to these silanols, causing a "drag" or tail.

Protocol A: The "Sacrificial Base" Method This protocol introduces a competing base (Triethylamine) to saturate silanol sites so Impurity 18 elutes cleanly.

  • Preparation:

    • Prepare Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

      
      ).
      
    • Critical Step: Add 1.0 mL to 2.0 mL of Triethylamine (TEA) per liter of buffer.

    • pH Adjustment: Adjust pH to 3.0 ± 0.1 using Orthophosphoric Acid (85%). Note: Do not use HCl.

  • Why it works: TEA has a higher affinity for silanols than Levofloxacin. It "caps" the active sites dynamically.

  • Validation: Run a standard. Tailing factor (

    
    ) should drop from >2.0 to <1.3.
    
Issue 2: Metal Chelation

Fluoroquinolones can chelate trace iron or stainless steel ions in the HPLC frit or column body, causing broad, tailing peaks.

Protocol B: Chelation Suppression If Protocol A fails, metal interaction is likely.

  • Mobile Phase Modification:

    • Add 10 mM Ammonium Acetate instead of phosphate buffer (if MS compatible).

    • Alternatively, add 0.5 mM EDTA to the mobile phase (only if using UV detection; EDTA suppresses MS signals).

  • Column Choice:

    • Switch to a column with "low metal activity" silica (Type B silica) or a PEEK-lined column hardware.

Part 3: Comparative Data & Column Selection

The choice of stationary phase is critical for Impurity 18. Standard C18 columns often fail.

ParameterStandard C18 End-Capped C18 (Recommended) Phenyl-Hexyl
Mechanism Hydrophobic InteractionHydrophobic + Steric Protection

Interaction + Hydrophobic
Tailing Factor (

)
1.8 - 2.5 (Poor)1.1 - 1.3 (Excellent)1.0 - 1.2 (Superior)
Silanol Activity HighLow (Blocked)Moderate
Suitability General AssaysLevofloxacin Impurities Structural Isomers

Recommendation: Use Inertsil ODS-3V or Phenomenex Luna Phenyl-Hexyl . These phases are specifically treated to minimize silanol activity toward basic amines [1, 2].

Part 4: Frequently Asked Questions (FAQs)

Q1: I cannot find "Impurity 18" in the USP/EP. What is it? A: "Impurity 18" is likely a vendor-specific code (e.g., from LGC, SimSon, or internal synthesis). It is not a pharmacopeial designation. However, if it is a degradation product, it is chemically similar to Levofloxacin N-oxide or Desfluoro-levofloxacin . The troubleshooting steps above apply to all basic fluoroquinolone impurities.

Q2: Can I use acetonitrile instead of methanol? A: Yes, but Methanol is generally preferred for fluoroquinolones. Methanol is a protic solvent that can hydrogen-bond with the silanols, reducing their activity toward the analyte. Acetonitrile (aprotic) leaves silanols more exposed, potentially worsening tailing [3].

Q3: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates solvent mismatch or column voiding .

  • Test: Dissolve your sample in the Mobile Phase.[1][2] If splitting stops, it was a solvent mismatch (e.g., sample in 100% MeOH injected into high-aqueous buffer).

Q4: What is the target Tailing Factor? A: According to USP <621>, a tailing factor (


) of NMT 2.0  is acceptable, but for impurity profiling of fluoroquinolones, you should aim for NMT 1.5  to ensure resolution from the main peak [4].

References

  • Sielc Technologies. (2018).[3] Separation of Levofloxacin on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Impact of column temperature on Levofloxacin impurity 18 retention time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common challenge encountered during the HPLC analysis of Levofloxacin: the impact of column temperature on the retention time and resolution of its impurities, with a specific focus on a representative impurity, designated here as "Impurity 18." Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: My retention time for Levofloxacin Impurity 18 is shorter than expected and drifting. Could column temperature be the cause?

A: Yes, this is a very likely cause. In reversed-phase HPLC, which is commonly used for Levofloxacin analysis, there is a fundamental inverse relationship between column temperature and analyte retention time.[1]

Causality Explained:

  • Decreased Mobile Phase Viscosity: As you increase the column temperature, the viscosity of the mobile phase (the solvent moving through the column) decreases. This reduction in viscosity allows the mobile phase to flow with less resistance, which can lead to a slight increase in the linear velocity and faster elution of analytes.[1][2]

  • Enhanced Analyte Kinetics: Higher temperatures increase the kinetic energy of the analyte molecules. This leads to more rapid diffusion and a faster rate of mass transfer between the stationary phase (the column packing) and the mobile phase. Analytes spend proportionally less time interacting with the stationary phase, causing them to elute earlier and thus shortening their retention time.[1]

A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[2][3] Therefore, even minor fluctuations in your laboratory's ambient temperature can cause noticeable drift if your column is not in a thermostatically controlled compartment.[4][5]

Q2: We are observing significant day-to-day variability in the retention time for Impurity 18, making it difficult to meet system suitability requirements. How can temperature contribute to this lack of reproducibility?

A: This is a classic sign of inadequate temperature control. Reproducibility is paramount in validated analytical methods, and a stable column temperature is a critical parameter for achieving it.[4]

Key Factors and Solutions:

  • Lack of a Column Oven: If you are running analyses at ambient temperature, your method is susceptible to the daily and seasonal temperature fluctuations of your laboratory.[5] A shift of even a few degrees between a morning run and an afternoon run can cause significant retention time shifts, leading to failed system suitability tests.

  • Insufficient Equilibration Time: When you set a temperature in your column compartment, the column needs time to reach thermal equilibrium. If you begin your analytical run before the column and the mobile phase flowing through it have stabilized at the set temperature, you will observe retention time drift in the initial injections until the entire system is stable.

  • Faulty Column Compartment: While less common, the thermostat in your HPLC's column compartment could be malfunctioning, leading to poor temperature control.

Recommendation: Always use a high-quality, thermostatted column compartment and ensure the column is properly equilibrated before starting any analysis. A minimum operating temperature of 30–35 °C is often recommended to ensure the oven is actively controlling the temperature, rather than being influenced by ambient conditions.[5]

Q3: We tried increasing the column temperature to shorten our run time, but now we are losing resolution between the main Levofloxacin peak and Impurity 18. Why is this happening?

A: This phenomenon is related to selectivity (α) , which is a measure of the separation between two adjacent peaks. While increasing temperature generally shortens retention for all compounds, it does not affect all compounds equally.[1]

The Science of Selectivity:

The chemical structures of Levofloxacin and its impurities are similar but not identical. These subtle differences mean their interactions with the stationary phase (e.g., C18) can have different thermodynamic properties.

  • Differential Retention Shifts: As you change the temperature, the retention time of Levofloxacin and Impurity 18 may decrease at different rates. If the retention time of Impurity 18 decreases more significantly than that of Levofloxacin, the peaks will move closer together, resulting in a loss of resolution. In some cases, the elution order can even reverse at different temperatures.[2]

  • Optimizing for Resolution: This effect, while challenging, can also be used as a powerful method development tool. Fine-tuning the column temperature is a key parameter for optimizing the selectivity between closely eluting critical pairs, like an active pharmaceutical ingredient (API) and its adjacent impurity.[1][6] Several published methods for Levofloxacin analysis specify temperatures ranging from 30°C to 45°C, indicating that an optimal temperature must be empirically determined for a given method.[7][8][9][10]

The diagram below illustrates how temperature can alter the selectivity between two peaks.

Temp Column Temperature Visc Mobile Phase Viscosity Temp->Visc Decreases Kinetics Analyte Mass Transfer Kinetics Temp->Kinetics Increases RT_Levo Retention Time (Levofloxacin) Visc->RT_Levo Affects RT_Imp18 Retention Time (Impurity 18) Visc->RT_Imp18 Affects Kinetics->RT_Levo Decreases Kinetics->RT_Imp18 Decreases (Potentially at a different rate) Selectivity Selectivity (α) RT_Levo->Selectivity RT_Imp18->Selectivity Resolution Resolution (Rs) Selectivity->Resolution

Caption: Impact of temperature on HPLC resolution.

Troubleshooting and Optimization

Q4: What is the systematic approach to troubleshooting retention time issues and optimizing column temperature for the analysis of Levofloxacin and Impurity 18?

A: A systematic approach is crucial to efficiently diagnose and solve the problem without introducing new variables. The following flowchart and protocol provide a logical path for troubleshooting.

cluster_0 cluster_1 Initial Checks cluster_2 Temperature-Specific Troubleshooting cluster_3 Resolution & Finalization Start Problem: Retention Time (RT) Variability for Impurity 18 Check_Temp Is a thermostatted column compartment being used? Start->Check_Temp Check_Flow Is the flow rate stable? (Verify pump performance) Check_Temp->Check_Flow Yes Implement_Oven Action: Install and use a column oven. Check_Temp->Implement_Oven No Check_MobilePhase Is the mobile phase prepared correctly and fresh? Check_Flow->Check_MobilePhase Yes Equilibrate Was the column fully equilibrated at the set temp? Check_MobilePhase->Equilibrate Yes Temp_Study Perform a temperature study (e.g., 30°C, 35°C, 40°C, 45°C) Equilibrate->Temp_Study Yes Re_Equilibrate Action: Equilibrate column for at least 10-15 column volumes. Equilibrate->Re_Equilibrate No Analyze_Data Analyze RT, Resolution (Rs), and Tailing Factor (Tf) Temp_Study->Analyze_Data Select_Temp Select optimal temperature that meets Rs > 2.0 Analyze_Data->Select_Temp Validate Validate method robustness around the set point (e.g., ±5°C) as per ICH guidelines Select_Temp->Validate End Solution: Stable and Robust Method Validate->End Implement_Oven->Check_Temp Re_Equilibrate->Equilibrate

Caption: Troubleshooting flowchart for retention time issues.

Data Presentation: Impact of Temperature on Separation

To optimize your method, it's essential to collect empirical data. The table below shows a representative dataset from a temperature study.

Column Temp. (°C)Retention Time (min) - LevofloxacinRetention Time (min) - Impurity 18Resolution (Rs) between Levo & Imp. 18
3015.216.12.5
3513.814.52.1
4012.512.91.4
4511.411.60.8

Note: Data is illustrative. Actual retention times and resolution will depend on the specific column, mobile phase, and flow rate used.

As the data shows, while the run time decreases at higher temperatures, the resolution critically drops. For this hypothetical system, 35°C offers a good balance of acceptable run time and robust separation.

Experimental Protocol

Protocol 1: Verifying System Temperature Control and Optimizing for Impurity 18 Resolution

This protocol provides a step-by-step methodology to systematically evaluate the effect of column temperature on your Levofloxacin separation.

Objective: To determine the optimal column temperature that provides a stable retention time for Impurity 18 and maintains a resolution (Rs) of ≥ 2.0 from the main Levofloxacin peak, in accordance with typical pharmacopeial requirements.

Materials:

  • HPLC system with a thermostatted column compartment.

  • Validated Levofloxacin analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).[7][11]

  • Mobile phase as per your established method.

  • System Suitability Solution (containing Levofloxacin and a detectable level of Impurity 18).

  • Blank solution (diluent).

Methodology:

  • System Preparation:

    • Prepare fresh mobile phase and degas thoroughly.[3]

    • Install the analytical column in the column compartment.

    • Set the pump flow rate to your method's specification (e.g., 1.0 mL/min).

  • Temperature Point 1: 30°C

    • Set the column compartment temperature to 30°C.

    • Allow the system to equilibrate by pumping mobile phase through the column for at least 30 minutes or 15 column volumes. Monitor the backpressure until it is stable.

    • Perform a blank injection to ensure a clean baseline.

    • Inject the System Suitability Solution in triplicate (n=3).

  • Temperature Point 2: 35°C

    • Increase the column compartment temperature to 35°C.

    • Allow the system to re-equilibrate for at least 20 minutes. Again, wait for a stable backpressure reading.

    • Perform a blank injection.

    • Inject the System Suitability Solution in triplicate (n=3).

  • Temperature Point 3: 40°C

    • Repeat the process from Step 3, setting the temperature to 40°C.

  • Temperature Point 4: 45°C

    • Repeat the process from Step 3, setting the temperature to 45°C.

  • Data Analysis:

    • For each temperature point, calculate the mean retention time for Levofloxacin and Impurity 18.

    • Calculate the %RSD of the retention times for the triplicate injections at each temperature. A low %RSD (<1%) indicates good stability at that temperature.

    • Calculate the resolution (Rs) between the Levofloxacin and Impurity 18 peaks for each temperature.

    • Tabulate your results as shown in the "Data Presentation" section above.

    • Select the temperature that provides the most stable retention times while achieving the target resolution (Rs ≥ 2.0).

    • Once an optimal temperature is selected, it should be incorporated into your standard operating procedure. For full validation, the method's robustness should be tested by analyzing samples at temperatures slightly above and below the chosen setpoint (e.g., ± 5°C) to ensure minor variations do not lead to a failed analysis.[12][13]

References

  • Ganpisetti Srinivasa Rao, et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech. Available at: [Link]

  • G. S. S. N. K. Devesh, et al. (2018). Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour. SciSpace. Available at: [Link]

  • Patel, B. N., et al. (2010). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

  • Garrido, J., et al. (2021). Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. Brieflands. Available at: [Link]

  • ResearchGate. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Request PDF. Available at: [Link]

  • Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at: [Link]

  • Shimadzu. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available at: [Link]

  • Rao, B. M., et al. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Available at: [Link]

  • Islam, M. R., et al. (2018). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. JAGANNATH UNIVERSITY. Available at: [Link]

  • Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

  • Tyagi, S., et al. (2023). Brief Overview: HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • ResearchGate. (2022). Variable temperature HPLC resolution of impurities E and H. Download scientific diagram. Available at: [Link]

  • Dolan, J. W. (2011). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • Separation Science. (2023). Retention Shifts. Available at: [Link]

  • E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available at: [Link]

  • Shimadzu. (2025). Shimadzu Retention Time Fluctuations - Part 1. Available at: [Link]

  • SciSpace. (2021). Hplc method development and validation: an overview. Available at: [Link]

  • Phenomenex. (2023). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

  • Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for Levofloxacin Impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Why RRF is Crucial in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental assurance of patient safety. The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in drug substances and products.[1] The most accurate method for quantifying these impurities requires the use of a dedicated, pure reference standard for each one. However, this approach is often impractical due to the prohibitive cost, complex synthesis, or inherent instability of many impurity standards.[2]

This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist. The RRF corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API) under identical chromatographic conditions.[1][2][3] Since a detector, such as a UV-Vis spectrophotometer, responds differently to molecules based on their unique chromophores, a direct comparison of peak areas between the API and an impurity can lead to a significant miscalculation of the impurity's true concentration.[4]

The RRF is a calculated value that levels the playing field, allowing for the accurate quantification of an impurity using the readily available and well-characterized API reference standard. This guide provides a comprehensive, field-tested methodology for determining the RRF of a specific related substance, designated here as Levofloxacin Impurity 18, using High-Performance Liquid Chromatography (HPLC).

The Strategic Framework for RRF Determination

The determination of an RRF is a systematic process that hinges on the principles of analytical method validation as outlined in pharmacopeias like the USP General Chapter <1225>.[5] The core of the procedure is to establish the linearity of the detector response for both the Levofloxacin API and Impurity 18. The RRF is then derived from the ratio of the slopes of their respective linearity curves.

The entire workflow can be visualized as a multi-stage process, ensuring that each step validates the next, leading to a scientifically sound and defensible RRF value.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_calc Phase 3: Data Processing & Calculation prep_standards Prepare High-Purity Reference Standards (API & Impurity 18) prep_solutions Create Stock & Linearity Solutions at Multiple Concentration Levels prep_standards->prep_solutions Accurate Dilutions inject_samples Inject Linearity Solutions (n≥5 concentrations) prep_solutions->inject_samples Transfer to Vials hplc_setup Develop & Equilibrate Stability-Indicating HPLC Method hplc_setup->inject_samples gen_curves Generate Linearity Curves (Peak Area vs. Concentration) inject_samples->gen_curves Acquire Data calc_slopes Calculate Slopes & Correlation Coefficients (r²) for API & Impurity gen_curves->calc_slopes calc_rrf Calculate RRF (Slope_Impurity / Slope_API) calc_slopes->calc_rrf

Caption: Workflow for RRF Determination.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the RRF of this compound relative to the Levofloxacin API.

Materials and Instrumentation
  • Reference Standards: Levofloxacin USP Reference Standard (or equivalent, >99.5% purity), this compound Reference Standard (>95% purity, accurately known).

  • HPLC System: A validated HPLC system with a UV detector capable of operating at 294 nm. Several studies have shown good resolution of Levofloxacin and its impurities around this wavelength.[6]

  • Reagents: HPLC-grade methanol, triethylamine, and sodium dihydrogen orthophosphate.[6] HPLC-grade water (Milli-Q or equivalent).

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions (Example)

The following conditions are a starting point, based on published stability-indicating methods for Levofloxacin, and should be optimized for the specific impurity profile.[6][7]

ParameterConditionCausality and Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating Levofloxacin and its structurally similar impurities.[6][7]
Mobile Phase Buffer:Methanol (68:32, v/v). Buffer: 25 mM Sodium Dihydrogen Orthophosphate with 0.5% v/v Triethylamine, pH adjusted to 6.0.The buffered mobile phase controls the ionization state of the acidic and basic functional groups in Levofloxacin and its impurities, ensuring consistent retention times and peak shapes. Triethylamine acts as a tailing inhibitor.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 294 nmThis wavelength is near the absorbance maximum for Levofloxacin, providing high sensitivity for both the API and its related substances.[6]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for standard analytical HPLC methods.
Preparation of Solutions

Expertise in Action: The accuracy of the RRF is directly dependent on the accuracy of the solution concentrations. Use of Class A volumetric glassware and an analytical balance with appropriate precision is mandatory.

  • Diluent Preparation: Prepare the mobile phase or a suitable mixture (e.g., Water:Methanol 50:50) to be used for all dilutions.

  • Stock Solution Preparation:

    • Levofloxacin Stock (S_API): Accurately weigh about 25 mg of Levofloxacin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

    • Impurity 18 Stock (S_IMP): Accurately weigh about 25 mg of Impurity 18 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 500 µg/mL). Note: The weight must be corrected for the known purity of the standard.

  • Linearity Solutions Preparation: Prepare a series of at least five concentrations for both the API and the impurity, spanning a range from the limit of quantification (LOQ) to approximately 120% of the impurity specification limit.[5][8] For example, if the specification for Impurity 18 is 0.2%, the linearity solutions should cover this range.

    Example Dilution Scheme:

    Level Concentration (µg/mL) Preparation from Stock (S_API or S_IMP)
    1 (LOQ) ~0.1 Dilute an intermediate solution
    2 0.5 0.5 mL of Stock into 500 mL flask
    3 1.0 1.0 mL of Stock into 500 mL flask
    4 1.5 1.5 mL of Stock into 500 mL flask

    | 5 | 2.0 | 2.0 mL of Stock into 500 mL flask |

HPLC Analysis and Data Acquisition
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject each linearity solution for both Levofloxacin and Impurity 18 in triplicate. This replication is critical for assessing the precision of the measurement.

Data Analysis and RRF Calculation

The trustworthiness of the RRF value is established through rigorous statistical analysis of the linearity data.

Linearity Assessment
  • For both Levofloxacin and Impurity 18, plot the mean peak area (y-axis) against the known concentration in µg/mL (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope.

  • The method is considered linear if the correlation coefficient (r²) is ≥ 0.99. This demonstrates a strong relationship between concentration and detector response.

The RRF Calculation

The RRF is the ratio of the slope of the impurity's linearity curve to the slope of the API's linearity curve.[9]

Response Factor (RF): RF = Slope of the linearity curve (Peak Area / Concentration)[3]

Relative Response Factor (RRF): RRF = (Slope of Impurity 18) / (Slope of Levofloxacin API)[1][9]

RRF_Calculation cluster_inputs Linearity Data Inputs cluster_formula Calculation Formula cluster_output Final Result Slope_Imp Slope (Impurity 18) Formula RRF = Slope_Imp / Slope_API Slope_Imp->Formula Slope_API Slope (Levofloxacin API) Slope_API->Formula RRF_Value Calculated RRF Value Formula->RRF_Value Compute Ratio

Caption: Mathematical relationship for RRF calculation.

Data Summary Table (Hypothetical Data)
AnalyteLinearity Range (µg/mL)Slope (m)Y-Intercept (c)Correlation Coeff. (r²)
Levofloxacin API0.1 - 2.0798975120.9995
Impurity 180.1 - 2.0703094500.9992

Calculation: RRF = 70309 / 79897 = 0.88

Interpretation and Application of the RRF

An RRF value of 0.88 indicates that Impurity 18 is about 12% less responsive to the UV detector at 294 nm than Levofloxacin is on a mass-to-mass basis. Ignoring this factor would lead to an underestimation of the impurity's true quantity.

Once established and validated, the RRF is used in routine quality control analysis to calculate the concentration of Impurity 18 without needing its reference standard:

% Impurity = (Area_Imp / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100

Some organizations may round the RRF value to 1.0 if it falls within a certain range (e.g., 0.8 to 1.2), but this must be justified and documented.[2] The British Pharmacopoeia advises against using an RRF if the value is less than 0.2 or greater than 5.[2]

Conclusion: Ensuring Accuracy and Compliance

The determination of the Relative Response Factor is a foundational activity in the validation of analytical methods for impurity quantification. By meticulously following a validated protocol grounded in regulatory principles, researchers and drug development professionals can ensure that the data generated is accurate, reliable, and compliant with global standards. This guide provides the scientific rationale and a practical framework for determining the RRF for this compound, a process that ultimately safeguards product quality and patient health.

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: Determination of Response factors of Impurities in Drugs by HPLC Source: Veeprho URL: [Link]

  • Title: Relative Response Factor (RRF) and its Calculation in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form Source: International Journal of PharmTech Research URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant Source: PubMed URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Relative Response Factor RRF and Correction Factor Source: HPLC Primer URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC Source: SciSpace by Typeset URL: [Link]

  • Title: How to establish a Relative Response Factor (RRF)? Source: YouTube URL: [Link]

  • Title: Relative Response Factor (RRF) in HPLC Source: MicroSolv Technology Corporation URL: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Levofloxacin Impurity 18 per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Impurity Profiling

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy and safety are paramount, making the control of impurities a critical aspect of its manufacturing and quality control. Impurities, even at trace levels, can impact the safety and therapeutic efficacy of a drug product.[3][4] Therefore, regulatory bodies globally mandate rigorous control and monitoring of these substances.

This guide focuses on the analytical method validation for a specific process-related impurity, Levofloxacin Impurity 18 (CAS No. 138998-47-7) .[5] The objective is to establish a scientifically sound and robust analytical procedure that is fit for its intended purpose: the accurate and precise quantification of this impurity. Our framework for this validation is the internationally recognized ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures .[6][7][8] This document provides a comprehensive framework for validating analytical methods, ensuring results are reliable and trustworthy.

The Validation Framework: Understanding ICH Q2(R1)

The core objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] For a quantitative impurity test, ICH Q2(R1) outlines specific performance characteristics that must be evaluated. The relationship between these parameters forms a self-validating system where each test supports the overall reliability of the method.

Caption: Interconnectivity of ICH Q2(R1) validation parameters.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing related substances in fluoroquinolones due to its high sensitivity, specificity, and separation efficiency.[1][9] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed and resolution.

FeatureReverse-Phase HPLC (RP-HPLC) Ultra-Performance Liquid Chromatography (UPLC) Rationale for Choice
Particle Size 3 - 5 µm< 2 µmSmaller particles in UPLC provide higher efficiency and resolution.
Speed Slower (Typical run times 15-30 min)Faster (Typical run times < 5 min)[1]UPLC offers significantly higher throughput for QC environments.
Resolution GoodExcellentUPLC provides better separation of closely eluting impurities.
System Pressure Lower (1500-4000 psi)Higher (6000-15000 psi)UPLC requires specialized equipment capable of handling high pressures.
Solvent Consumption HigherLowerUPLC is more economical and environmentally friendly.

Experimental Design: The Validation Protocol

This section details the causality behind experimental choices and provides a step-by-step protocol for validating an RP-HPLC method for this compound.

Part A: Method Development Workflow

The goal is to develop a stability-indicating method, meaning it can resolve the impurity of interest from the active pharmaceutical ingredient (API), other impurities, and any degradation products.[10]

Method_Development_Workflow Start Objective: Quantify Impurity 18 Col_Select Column Selection (e.g., C18, 250x4.6mm, 5µm) Start->Col_Select MP_Select Mobile Phase Selection (Buffer + Organic Modifier) Col_Select->MP_Select pH_Opt pH Optimization (e.g., pH 3.0-6.0) MP_Select->pH_Opt Detection_Opt Detection Wavelength (e.g., 294 nm) MP_Select->Detection_Opt Gradient_Opt Gradient Optimization pH_Opt->Gradient_Opt Iterative Process Gradient_Opt->pH_Opt Iterative Process Final_Method Optimized Method Gradient_Opt->Final_Method Detection_Opt->Final_Method

Caption: A typical workflow for HPLC method development.

  • Column Choice: A C18 column is selected for its hydrophobic stationary phase, which is effective at retaining and separating Levofloxacin and its related substances.[4][10]

  • Mobile Phase: A combination of a phosphate buffer and an organic solvent like methanol or acetonitrile is common. The buffer is critical for controlling the ionization state of the acidic and basic functional groups in Levofloxacin, ensuring consistent retention times and good peak shape.[10]

  • Detection: Levofloxacin has a strong UV absorbance at approximately 294 nm, which is typically used for detection.[10]

Part B: Validation Protocol Execution

The following protocols are designed to be a self-validating system, demonstrating the method's suitability.

1. Specificity (Forced Degradation)

  • Causality: This is the most critical parameter for an impurity method. It proves that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the matrix.[7] Forced degradation studies are the definitive test of a method's stability-indicating properties.[3][10]

  • Protocol:

    • Prepare solutions of Levofloxacin containing Impurity 18.

    • Expose the solutions to the following stress conditions as per ICH guidelines:

      • Acid Hydrolysis: 0.1N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

    • Analyze all stressed samples, along with an unstressed control sample.

    • Assess peak purity of both the main Levofloxacin peak and the Impurity 18 peak using a photodiode array (PDA) detector to ensure they are spectrally homogeneous and free from co-eluting peaks.[4]

2. Linearity

  • Causality: To demonstrate a proportional relationship between the concentration of Impurity 18 and the instrument's response. This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a stock solution of the certified this compound reference standard.

    • Perform serial dilutions to prepare at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit for the impurity (e.g., if the limit is 0.2%, the range might be 0.05% to 0.3%).[4]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.

3. Accuracy (Recovery)

  • Causality: To prove that the method can extract and measure the true amount of Impurity 18 from the actual drug product matrix, accounting for any potential interferences.

  • Protocol:

    • Prepare a sample of the drug product placebo (all excipients without the Levofloxacin API).

    • Spike the placebo with the Impurity 18 reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[11]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the impurity.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.

4. Precision

  • Causality: To demonstrate the method's consistency and lack of random error. This is assessed at two levels: repeatability and intermediate precision.[12]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual test samples of Levofloxacin spiked with Impurity 18 at the 100% specification level.

      • Analyze all six samples under the same operating conditions over a short interval of time.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 10.0% for impurity analysis.

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Causality: To establish the lowest concentration of Impurity 18 that the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ).[13]

  • Protocol (Signal-to-Noise Method):

    • Prepare a series of dilute solutions of Impurity 18.

    • Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[12]

    • Confirm the LOQ by injecting six replicates of a sample at this concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

6. Robustness

  • Causality: To demonstrate the method's reliability during normal use when subjected to minor, deliberate variations in method parameters. This ensures the method is transferable.

  • Protocol:

    • Prepare a system suitability solution and a test sample.

    • Analyze the samples while making small, deliberate changes to the chromatographic conditions, one at a time.

      • Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min if the nominal is 1.0 mL/min).

      • Mobile Phase pH: ± 0.2 units.

      • Column Temperature: ± 5 °C.

      • Organic Modifier Composition: ± 2%.

    • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

  • Acceptance Criteria: System suitability requirements must be met, and the results should not deviate significantly from the nominal conditions.

Summary of Validation Data and Acceptance Criteria

The table below provides a comparative summary of typical acceptance criteria and expected results for a fully validated method.

Validation ParameterAcceptance Criteria (per ICH Q2(R1))Expected Experimental Outcome for a Validated Method
Specificity No interference at the retention time of the impurity. Peak purity must pass.Peak for Impurity 18 is well-resolved from Levofloxacin and all degradants. Peak purity angle < threshold.
Linearity (r²) ≥ 0.99> 0.999
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.0%
Precision - Repeatability (%RSD) ≤ 10.0%< 5.0%
Precision - Intermediate (%RSD) ≤ 10.0%< 5.0%
LOQ S/N ratio ≥ 10; acceptable precision at this level.Established at a concentration ≤ reporting threshold.
LOD S/N ratio ≥ 3Established for informational purposes.
Robustness System suitability parameters are met.No significant impact on results from minor parameter changes.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. The RP-HPLC method detailed in this guide, when validated against the ICH Q2(R1) framework, provides a robust, reliable, and scientifically sound tool for the routine quality control of this compound.[10] The interlocking nature of the validation parameters—from specificity confirmed by forced degradation to the statistical rigor of linearity, accuracy, and precision—creates a self-validating system that ensures data integrity. For laboratories seeking higher throughput, the principles and protocols outlined here can be directly adapted to a UPLC-based method, leveraging its advantages in speed and resolution.[1]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation . Perpusnas. [Link]

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant . PubMed. [Link]

  • A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant . ResearchGate. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Forced degradation and impurity profiling: A review . ScienceDirect. [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review . National Center for Biotechnology Information. [Link]

  • A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation . Journal of Bio Innovation. [Link]

  • Bio-Analytical Method Development for Estimation of Levofloxacin: Application in Estimation of Drug in Nano-formulations and Pharmacokinetic Studies . ResearchGate. [Link]

  • HPLC Method for Analysis of Levofloxacin . SIELC Technologies. [Link]

  • High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations . E3S Web of Conferences. [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form . Caribbean Journal of Science and Technology. [Link]

  • Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column . ResearchGate. [Link]

  • Levofloxacin-impurities . Pharmaffiliates. [Link]

  • Levofloxacin . PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column . Jagannath University. [Link]

Sources

Technical Guide: Comparative HPLC Profiling of Levofloxacin Impurity 18 vs. USP Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Levofloxacin Impurity 18 (CAS 138998-47-7) against established USP Reference Standards. This document is designed for analytical scientists and process chemists requiring precise retention behavior and structural origin data.

Executive Summary

In the purity profiling of Levofloxacin, distinguishing between degradation products (monitored via USP Reference Standards) and process-related intermediates is critical for regulatory compliance. This compound (CAS 138998-47-7), identified as the Acrylate Intermediate , represents a distinct class of process impurity compared to the standard USP Related Compounds A, B, and C.

This guide delineates the chromatographic retention behavior of Impurity 18 relative to the USP standards, grounded in the structural polarity differences between the acyclic ester intermediate and the zwitterionic final drug substance.

Chemical Identity & Structural Origin

Understanding the retention mechanism requires defining the chemical nature of the analytes. Impurity 18 is an acyclic precursor, whereas USP standards are cyclic fluoroquinolone derivatives.

Compound DesignationChemical Name / IdentityCAS NumberOriginPolarity / Hydrophobicity
Levofloxacin API (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid100986-85-4Active IngredientAmphoteric/Polar (Zwitterionic)
Impurity 18 Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate 138998-47-7 Process Intermediate (Pre-cyclization)Non-Polar/Hydrophobic (Acyclic Ester)
USP Related Compound A N-Desmethyl Levofloxacin100986-86-5Metabolite / DegradantPolar (Secondary Amine)
USP Related Compound B (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid100986-89-8Degradant (Des-piperazinyl)Moderate
USP Related Compound C Levofloxacin Ethyl Ester177472-30-9Process ByproductNon-Polar (Cyclic Ester)
Synthesis Pathway & Impurity Origin

The following diagram illustrates the specific point of origin for Impurity 18 in the Gould-Jacobs type synthesis, highlighting why it is a "Process Impurity" rather than a degradation product.

LevofloxacinSynthesis Start 2,3,4,5-Tetrafluorobenzoic Acid Step1 Acylation & Condensation Start->Step1 Imp18 IMPURITY 18 (Acrylate Intermediate) (Acyclic Tetrafluoro Ester) CAS: 138998-47-7 Step1->Imp18 Formation Cyclization Cyclization (Gould-Jacobs) Imp18->Cyclization Main Pathway Final Levofloxacin API Imp18->Final Carryover (Trace) Intermediate Difluoro Carboxylic Acid Core (USP RC B Precursor) Cyclization->Intermediate Piperazine Nucleophilic Substitution (N-Methyl Piperazine) Intermediate->Piperazine Piperazine->Final

Caption: Figure 1. Synthesis pathway identifying Impurity 18 as the acyclic acrylate precursor. Incomplete cyclization results in its presence in the final API.

Chromatographic Comparison (HPLC)

The retention behavior of Impurity 18 is distinct from USP standards due to the absence of the quinolone ring system and the presence of the hydrophobic ethyl ester and tetrafluoro-phenyl group.

Predicted Relative Retention Times (RRT)

Using the standard USP Procedure 1 (Isocratic, Ammonium Acetate/Methanol) or Procedure 2 (Gradient), the elution order is governed by hydrophobicity.

  • USP RC A (N-Desmethyl): Elutes Early (RRT < 1.0) due to increased polarity from the loss of the methyl group.

  • Levofloxacin: Elutes at RRT = 1.0.

  • Impurity 18: Elutes Late (RRT > 1.5 - 2.0). As an acyclic ester lacking the ionizable carboxylic acid functionality of the quinolone core, it interacts strongly with the C18 stationary phase.

CompoundUSP RRT (Approx)*Elution RegionMechanism
USP RC A0.47EarlyHigh Polarity (Secondary Amine)
USP RC B0.52EarlyPolar Core (No Piperazine lipophilicity)
Levofloxacin 1.00 Mid Zwitterionic Balance
USP RC C (Ethyl Ester)~1.1 - 1.3LateEsterification masks acid polarity
Impurity 18 > 1.5 Very Late High Hydrophobicity (Acyclic/Tetrafluoro)

*Note: RRT values based on USP Procedure 1 conditions. Impurity 18 is non-pharmacopeial; RRT is estimated based on structural QSRR (Quantitative Structure-Retention Relationships).

Experimental Protocol

To validate the separation of Impurity 18 from USP standards, the following self-validating HPLC protocol is recommended. This method is adapted from USP Procedure 2 to ensure elution of late-running process impurities.

Chromatographic Conditions
  • Column: L1 Packing (C18), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv).

  • Temperature: 45°C.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 294 nm (compromise) or 215 nm (for Impurity 18 sensitivity).

  • Injection Volume: 10-25 µL.

Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 8.5 g Ammonium Acetate, 1.25 g Cupric Sulfate Pentahydrate, and 1.3 g L-Isoleucine in 1000 mL water. (Note: Cupric ions form a complex with Levofloxacin to improve peak shape; Impurity 18 does not chelate as strongly, further differentiating retention).

  • Solution B: Methanol (HPLC Grade).

Gradient Program

A gradient is required to elute the hydrophobic Impurity 18 within a reasonable runtime.

Time (min)Solution A (%)Solution B (%)Phase Description
07030Isocratic (Elutes RC A, B, Levo)
157030End of USP Isocratic Window
252080Ramp to elute Impurity 18
302080Hold (Wash)
317030Re-equilibration
Method Workflow Diagram

HPLCWorkflow Prep Sample Preparation (1.0 mg/mL in MeOH/Buffer) Inject Injection (25 µL) Prep->Inject Sep C18 Separation (Cupric Ion Complexation) Inject->Sep Detect UV Detection (294 nm) Sep->Detect Data Data Analysis (RRT Calculation) Detect->Data

Caption: Figure 2. HPLC workflow for separating polar USP degradants from hydrophobic process impurities.

References

  • USP Monograph: Levofloxacin. United States Pharmacopeia (USP 43-NF 38). Rockville, MD: United States Pharmacopeial Convention.

  • Impurity 18 Identification: Klivon Standards. This compound (CAS 138998-47-7).[1]

  • Process Impurity Profiling: Rao, G. S., et al. (2020). "Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form." Caribbean Journal of Science and Technology.

  • Structural Characterization: CAS Common Chemistry. 4,11-Diamino-2-[3-(1-methylethoxy)propyl]-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone (Structural analog reference).[2]

Sources

A Comparative Guide to Determining the Limit of Detection (LOD) and Quantitation (LOQ) for Levofloxacin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Note on "Impurity 18": The term "Levofloxacin impurity 18" does not correspond to a universally recognized or publicly documented specific chemical entity. It is likely an internal designation. Therefore, to provide a scientifically rigorous and verifiable guide, this document will use Levofloxacin N-oxide , a well-known and officially recognized degradation and process impurity of Levofloxacin, as a representative model. The principles, methodologies, and comparisons presented herein are directly applicable to the analysis of any specified Levofloxacin impurity.

Introduction: The Critical Role of Impurity Profiling

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy and safety are paramount, and like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, can potentially impact the drug's safety and efficacy.[2][3]

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) mandate strict control over impurities.[4][5] This necessitates the development of highly sensitive and validated analytical methods to detect and quantify these impurities at trace levels. Two of the most critical performance characteristics of these methods are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

This guide provides a comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for determining the LOD and LOQ of Levofloxacin N-oxide.

Foundational Concepts: Understanding LOD and LOQ

The LOD and LOQ define the sensitivity of an analytical method.[6] They are essential for validating methods designed to quantify impurities, particularly in Category II tests as defined by USP <1225>, which deals with the determination of impurities or degradation products.[7][8]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[9] It is the point where the analytical signal is statistically different from the background noise.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is crucial for reporting the levels of impurities.

According to ICH Q2(R1) guidelines, several methods can be used to determine LOD and LOQ, including:[9][10]

  • Visual Evaluation: Applicable for non-instrumental methods.

  • Signal-to-Noise Ratio (S/N): An approach where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at 10:1.[6][11]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: A statistical approach using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[10]

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique is a critical decision in drug development, balancing sensitivity requirements with practical considerations like cost and complexity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control. It separates compounds based on their interaction with a stationary phase, and a UV detector measures the absorbance of the analyte at a specific wavelength.[12] For Levofloxacin and its impurities, detection is typically carried out around 294 nm.[13]

Strengths:

  • Robust and Reliable: A well-established and understood technology.

  • Cost-Effective: Lower instrument and operational costs compared to LC-MS.

  • Widely Available: Standard equipment in most analytical laboratories.

Limitations:

  • Moderate Sensitivity: May not be sufficient for detecting ultra-trace level impurities.

  • Lack of Specificity: Relies on chromatographic retention time for identification, which can be ambiguous if co-elution occurs.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[14] This provides structural information, making identification highly reliable.[15]

Strengths:

  • Exceptional Sensitivity: Capable of detecting impurities at very low levels (ppb or even ppt).[16]

  • High Specificity: Provides molecular weight information, enabling unambiguous peak identification and characterization of unknown impurities.[14]

  • Structural Elucidation: Tandem MS (MS/MS) can be used to fragment ions, providing structural details of unknown degradation products.[17]

Limitations:

  • Higher Cost and Complexity: Instruments are more expensive to purchase, operate, and maintain.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantitation.

Experimental Design for LOD & LOQ Determination

This section outlines a typical workflow for determining and comparing the LOD and LOQ of Levofloxacin N-oxide using HPLC-UV and LC-MS.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Development & Calibration cluster_analysis Phase 3: Data Analysis cluster_confirm Phase 4: Confirmation prep_standards Prepare Stock & Working Standards (Levofloxacin N-oxide) dev_hplc Develop HPLC-UV Method prep_standards->dev_hplc dev_lcms Develop LC-MS Method prep_standards->dev_lcms prep_blanks Prepare Blank Solution (Mobile Phase/Diluent) analyze_hplc Analyze Blanks (n≥10) Calculate SD of Response (σ) prep_blanks->analyze_hplc analyze_lcms Analyze Blanks (n≥10) Calculate SD of Response (σ) prep_blanks->analyze_lcms cal_hplc Generate HPLC-UV Calibration Curve (Low Concentration Range) dev_hplc->cal_hplc cal_lcms Generate LC-MS Calibration Curve (Low Concentration Range) dev_lcms->cal_lcms cal_hplc->analyze_hplc cal_lcms->analyze_lcms calc_hplc Calculate LOD & LOQ (Based on Slope & σ) analyze_hplc->calc_hplc calc_lcms Calculate LOD & LOQ (Based on Slope & σ) analyze_lcms->calc_lcms confirm_hplc Analyze Spiked Samples at LOQ Confirm Precision & Accuracy calc_hplc->confirm_hplc confirm_lcms Analyze Spiked Samples at LOQ Confirm Precision & Accuracy calc_lcms->confirm_lcms

Caption: Workflow for LOD and LOQ Determination and Confirmation.

Comparative Data Summary

The following table presents representative data for the determination of LOD and LOQ for Levofloxacin N-oxide by HPLC-UV and LC-MS. These values are illustrative and would be formally established during method validation.

ParameterHPLC-UVLC-MS/MSRationale & Insights
LOD ~0.02 µg/mL~0.002 µg/mLLC-MS demonstrates approximately 10-fold greater sensitivity, making it superior for detecting trace-level degradants or genotoxic impurities.
LOQ ~0.06 µg/mL~0.006 µg/mLThe lower LOQ of LC-MS allows for accurate quantification of impurities at levels well below typical reporting thresholds, crucial for stability studies.[3]
Linearity (R²) at LOQ >0.998>0.999Both methods show excellent linearity, but LC-MS often provides a wider dynamic range at the lower end.
Precision at LOQ (%RSD) < 10%< 10%Both methods must meet acceptance criteria for precision at the LOQ to be considered valid.
Accuracy at LOQ (%) 90-110%95-105%LC-MS can offer slightly better accuracy due to its higher specificity, reducing interference from matrix components.
Primary Use Case Routine QC, Batch ReleaseImpurity Identification, Stability Testing, Trace AnalysisHPLC-UV is ideal for routine quality control where known impurities are monitored. LC-MS is essential for development, characterization, and when the highest sensitivity is required.[14][16]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Levofloxacin Impurities

This protocol is based on established methods for separating Levofloxacin and its related substances.[13][18]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM sodium dihydrogen orthophosphate, pH adjusted to 6.0 with triethylamine) and methanol in a gradient or isocratic elution. A typical starting point is a 68:32 v/v ratio of buffer to methanol.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 294 nm.[13]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase.

    • Blank: Inject the diluent.

    • Standard Stock Solution: Accurately weigh and dissolve Levofloxacin N-oxide reference standard in diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected LOQ range (e.g., from 0.02 µg/mL to 1.0 µg/mL).

  • LOD/LOQ Determination (Calibration Curve Method):

    • Generate a calibration curve by injecting the low-concentration standards in triplicate.

    • Perform a linear regression analysis on the concentration vs. peak area data.

    • Calculate the slope (S) and the standard deviation of the y-intercept (σ) from the regression analysis.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[10]

  • Confirmation:

    • Prepare a new set of samples by spiking a blank solution at the calculated LOQ concentration.

    • Analyze these samples (n=6) and calculate the precision (%RSD) and accuracy. The results must fall within pre-defined acceptance criteria (e.g., %RSD ≤ 10%).

Protocol 2: LC-MS/MS Method for Levofloxacin Impurities

This method leverages the sensitivity of mass spectrometry for ultra-trace analysis.[14][15]

  • Chromatographic System (LC):

    • Column: C18, 150 mm x 2.1 mm, 1.8 µm particle size (UPLC-compatible).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to resolve Levofloxacin from its N-oxide impurity.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.

      • Levofloxacin N-oxide Precursor Ion (m/z): 378.1[15]

      • Product Ion(s) for MRM: Select appropriate fragments after initial MS/MS experiments.

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • LOD/LOQ Determination and Confirmation:

    • Follow the same procedure as for HPLC-UV (Steps 2-4), but prepare calibration standards at significantly lower concentrations (e.g., from 0.001 µg/mL to 0.1 µg/mL) and use the MS signal (peak area) for quantification.

Tech_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc_node HPLC-UV hplc_attr Robustness Cost-Effective Routine QC hplc_node->hplc_attr lcms_node LC-MS/MS lcms_attr High Sensitivity High Specificity Impurity ID lcms_node->lcms_attr Decision Select Analytical Technique Decision->hplc_node Known Impurities Established Process Decision->lcms_node Unknown Impurities Trace Analysis Development Phase

Caption: Decision matrix for selecting an analytical technique.

Conclusion and Senior Scientist Insights

Both HPLC-UV and LC-MS are powerful tools for the analysis of pharmaceutical impurities. The choice between them is not about which is "better," but which is "fitter for purpose."

  • For routine quality control and batch release testing of Levofloxacin, a validated HPLC-UV method is often sufficient, providing a robust and cost-effective solution for monitoring known impurities against established specifications.[19][20]

  • During drug development, forced degradation studies, and stability testing, the superior sensitivity and specificity of LC-MS are indispensable.[13] It allows for the confident identification of new or unknown degradation products and the accurate quantification of impurities at trace levels that may be missed by UV detection.[14]

Ultimately, a well-developed analytical control strategy often employs both techniques. LC-MS is used to identify and characterize potential impurities during the development phase, and the more accessible HPLC-UV method is then validated and transferred to quality control labs for routine monitoring throughout the product's lifecycle. This dual approach ensures both comprehensive characterization and efficient, routine quality assurance, upholding the highest standards of scientific integrity and patient safety.

References

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • Ganpisetti Srinivasa Rao et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology. Retrieved from [Link]

  • He, Z. G., et al. (2016). [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method]. PubMed. Retrieved from [Link]

  • Ganpisetti Srinivasa Rao et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (n.d.). HPLC-MS identification of degradation products of levofloxacin. ResearchGate. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (n.d.). Transformation products and mechanistic pathway of levofloxacin degradation in aqueous solution using advanced oxidation process. DESWATER. Retrieved from [Link]

  • Sznitowska, M., et al. (n.d.). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2014). An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]

  • Dolan, J. (2021, February 9). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Retrieved from [Link]

  • Seshadri, R. K., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. PubMed. Retrieved from [Link]

  • MDPI. (2024, November 20). Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation. Retrieved from [Link]

  • Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values. Retrieved from [Link]

  • Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]

  • Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2005, September 15). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]

  • Brieflands. (2025, September 15). Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Jose, L., et al. (2018). a review of analytical methods for the estimation of levofloxacin inpharmaceutical preparation. Journal of Bio Innovation. Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2014, February 24). A new HPLC method for the assay of levofloxacin and its application in drug-metal interaction studies. Retrieved from [Link]

  • Rahman, M. M., et al. (n.d.). Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations. PMC. Retrieved from [Link]

  • Sznitowska, M., et al. (2019, March 6). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Levofloxacin Impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of the entire research lifecycle is paramount. This extends beyond the bench to the responsible management and disposal of all chemical entities, including active pharmaceutical ingredients (APIs), intermediates, and their impurities. This guide provides essential, immediate safety and logistical information for the proper disposal of Levofloxacin impurity 18.

Given that "this compound" is not a universally designated impurity with readily available, specific safety data, this guide is built upon a conservative, safety-first principle. The procedures outlined are based on the known properties and hazards of the parent compound, Levofloxacin, and established best practices for the disposal of fluoroquinolone antibiotics and hazardous chemical waste. This approach ensures a high margin of safety in the absence of specific data for the impurity.

Understanding the Hazard Profile: A Conservative Approach

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] While specific toxicological data for impurity 18 is not available, it must be handled with the assumption that it may possess a similar or even enhanced hazard profile compared to the parent drug. The primary concerns associated with Levofloxacin and, by extension, its impurities include:

  • Pharmacological Activity: As a derivative of a potent antibiotic, the impurity may retain biological activity, contributing to the development of antibiotic-resistant microorganisms if released into the environment.[2]

  • Human Health Hazards: Levofloxacin is harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3] It is also suspected of damaging unborn children and may cause harm to breastfed children.[4]

  • Environmental Hazards: The improper disposal of fluoroquinolones can lead to the contamination of soil and waterways, posing a risk to aquatic life and ecosystems.[5]

Therefore, this compound must be treated as a hazardous chemical waste.

Core Principles of Disposal: Segregation and Containment

The foundational step in proper chemical waste management is the meticulous segregation of waste streams to prevent dangerous reactions and ensure appropriate final disposal.[6][7]

Table 1: Waste Segregation for this compound

Waste TypeSegregation Container
Solid Waste (e.g., pure impurity, contaminated labware like weighing boats, gloves, paper towels)Labeled, sealed, and puncture-resistant container for solid hazardous chemical waste.
Liquid Waste (e.g., solutions containing the impurity, contaminated solvents)Labeled, sealed, and chemically compatible container for liquid hazardous chemical waste. Use secondary containment to prevent spills.[8]
Sharps Waste (e.g., contaminated needles, Pasteur pipettes, broken glass)Puncture-resistant, labeled sharps container.[9]

Key Considerations:

  • Compatibility: Never mix this compound waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents unless a specific neutralization protocol is being followed by trained personnel.[8]

  • Original Containers: If possible, accumulate waste in the original, clearly labeled container. If using a different container, ensure it is appropriate for the waste type and properly labeled.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the impurity or its waste, don the appropriate PPE:

  • Safety glasses with side shields or chemical splash goggles.[11]

  • Nitrile gloves (or other impervious gloves).[4]

  • A lab coat.[11]

Step 2: Waste Accumulation and Labeling

  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[]

  • Select the Correct Container: Use a container that is compatible with the chemical waste, in good condition, and has a secure, leak-proof closure.[7]

  • Label the Container: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").[]

    • The date of accumulation.[6]

Step 3: Storage

  • Store waste containers in the designated SAA, away from heat sources and high-traffic areas.[6]

  • Ensure all containers are kept tightly closed except when adding waste.[13]

  • Liquid waste containers should be placed in secondary containment to mitigate spills.[8]

Step 4: Arranging for Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for waste disposal procedures and scheduling pickups. They will provide institution-specific guidance and ensure compliance with all regulations.[13]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[5]

  • Do Not Dispose in Regular Trash: This material must not be disposed of in the general or biohazardous waste streams.

Step 5: Recommended Final Disposal Method

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred and most environmentally sound method for destroying active pharmaceutical ingredients and their impurities. This process ensures the complete destruction of the chemical compound, preventing its release into the environment.

Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

cluster_0 Waste Generation and Segregation A This compound Waste Generated B Solid Waste? A->B C Liquid Waste? B->C No E Solid Hazardous Waste Container B->E Yes D Sharps Waste? C->D No F Liquid Hazardous Waste Container C->F Yes G Sharps Container D->G Yes H Other? Contact EHS D->H No

Caption: Waste Segregation Decision Tree.

cluster_1 Disposal Workflow start Generate Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate label_waste Label Container Correctly segregate->label_waste store Store in SAA label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Vendor Disposal (Incineration) contact_ehs->disposal end Documentation Complete disposal->end

Caption: Overall Disposal Workflow.

By adhering to these rigorous, step-by-step procedures, researchers and institutions can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the environment, and public health. This commitment to responsible chemical management is a cornerstone of scientific integrity and trustworthiness.

References

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Levofloxacin Impurity 18

Author: BenchChem Technical Support Team. Date: February 2026

Levofloxacin, a fluoroquinolone antibiotic, is a potent compound with known risks including hypersensitivity, hepatotoxicity, and potential effects on the nervous and musculoskeletal systems.[1] Handling related impurities requires mitigating exposure to the lowest reasonably achievable levels. This guide outlines the essential personal protective equipment (PPE), operational protocols, and disposal procedures necessary to protect laboratory personnel.

Hazard Assessment and the Hierarchy of Controls

Before any handling of Levofloxacin Impurity 18, a thorough risk assessment is mandatory. The primary routes of exposure in a laboratory setting are inhalation of airborne powder and dermal (skin) contact. The "Hierarchy of Controls" is a fundamental safety principle that prioritizes control methods.

  • Elimination/Substitution : Not applicable in this research context.

  • Engineering Controls : These are the first and most crucial line of defense.[2][3] Handling of potent powders like this compound should always occur within a certified chemical fume hood, a glovebox, or a containment isolator.[2][4] These systems maintain negative pressure and use high-efficiency particulate air (HEPA) filters to capture airborne particles, protecting the operator and the lab environment.[5]

  • Administrative Controls : These are procedural controls, such as establishing designated handling areas, providing comprehensive safety training, and restricting access to authorized personnel only.[3][6]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the hazardous material. It is to be used in conjunction with, not as a replacement for, engineering and administrative controls.

Core PPE Requirements

The selection of PPE must be based on the specific tasks being performed (e.g., weighing powder vs. handling solutions). For all activities involving this compound, the following minimum PPE is required, with enhancements based on the procedure's risk level. This aligns with guidelines for handling hazardous drugs, such as those outlined in USP <800>.[7][8][9][10]

Protection Type Minimum Requirement (for solutions/low dust) Required for Powder Handling Rationale
Respiratory Surgical N95 RespiratorFit-tested NIOSH-approved N95 or higher (PAPR for large quantities/spills)Prevents inhalation of fine airborne particulates. An N95 respirator is essential when handling powders.[7][8][11] A Powered Air-Purifying Respirator (PAPR) offers superior protection during high-risk procedures.[5][8]
Hand 2 pairs of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978)2 pairs of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978)Double-gloving is a standard practice for handling potent compounds.[10][12][13] The outer glove is placed over the gown cuff, and the inner glove is under the cuff.[10] Nitrile offers good chemical resistance.[14][15] Gloves must be changed every 30-60 minutes or immediately if contaminated or torn.[10][12]
Eye/Face Safety glasses with side shieldsChemical splash goggles and a full-face shieldProtects against splashes and airborne powder. A face shield worn over goggles provides maximum protection, especially when handling powders outside of an isolator.[6][8][9]
Body Disposable, polyethylene-coated polypropylene gown with a closed back and knit cuffsDisposable, polyethylene-coated polypropylene gown with a closed back and knit cuffsThe gown must be impervious to chemicals and close in the back to provide full frontal protection.[7][9][10] It should be discarded after each use or if contaminated.[12]
Foot Closed-toe shoes2 pairs of disposable shoe coversProtects against spills and prevents tracking contamination outside the designated work area. Two pairs are required when entering a controlled compounding area.[7][8]
Operational Workflows and Protocols

Adherence to strict, step-by-step procedures is critical to prevent contamination and exposure.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_legend Legend Start_Node Start/End Decision_Node Decision Process_Node Action/Outcome Start Start: Assess Task IsPowder Handling Solid Powder? Start->IsPowder InContainment Working in a certified Fume Hood or Isolator? IsPowder->InContainment No (Solution) FullPPE Full PPE Required: - Fit-Tested N95 Respirator - Double Nitrile Gloves - Impervious Gown - Goggles & Face Shield - Shoe Covers IsPowder->FullPPE Yes SpillRisk Splash or Aerosol Risk? InContainment->SpillRisk Yes MinPPE Minimum PPE: - Double Nitrile Gloves - Impervious Gown - Safety Glasses InContainment->MinPPE No (Low Volume, No Splash Risk) SpillRisk->MinPPE No AddGoggles Upgrade to: - Chemical Goggles SpillRisk->AddGoggles Yes End Proceed with Task MinPPE->End AddGoggles->End FullPPE->End caption PPE Selection Decision Flowchart

Caption: PPE Selection Decision Flowchart

The order of donning (putting on) and doffing (taking off) PPE is designed to minimize cross-contamination.

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Don Shoe Covers (Outer Pair if Required) d2 2. Don Hair/Beard Covers d1->d2 d3 3. Don Goggles & Face Shield d2->d3 d4 4. Don N95 Respirator (Perform Seal Check) d3->d4 d5 5. Wash Hands Thoroughly d4->d5 d6 6. Don Impervious Gown d5->d6 d7 7. Don Inner Pair of Gloves (Under Cuff) d6->d7 d8 8. Don Outer Pair of Gloves (Over Cuff) d7->d8 f1 1. Remove Outer Gloves (Turn Inside Out) f2 2. Remove Gown (Roll Away from Body) f1->f2 f3 3. Dispose of Gloves & Gown in Hazardous Waste f2->f3 f4 4. Remove Shoe Covers f3->f4 f5 5. Exit Immediate Work Area f4->f5 f6 6. Remove Face Shield & Goggles f5->f6 f7 7. Remove Respirator f6->f7 f8 8. Remove Inner Gloves f7->f8 f9 9. Wash Hands Thoroughly with Soap & Water f8->f9

Caption: Procedural Flow for Donning and Doffing PPE

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and secondary exposure.[16]

  • PPE Disposal : All disposable PPE, including gowns, gloves, shoe covers, and respirator masks, are considered contaminated waste.[11][12] They must be placed in a clearly labeled, sealed hazardous waste container immediately after doffing.[10] Never reuse disposable PPE.[8][12]

  • Chemical Waste : Concentrated stock solutions and unused solid this compound are considered hazardous chemical waste.[17] They must be collected in designated, sealed waste containers.

  • Contaminated Labware : All glassware, spatulas, and other equipment that comes into contact with the compound must be decontaminated. This can be done by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

  • Spill Management : In the event of a spill, the area should be isolated.[11] Personnel cleaning the spill must wear full PPE, including a respirator.[8][11] Use a spill kit with absorbent materials to contain and clean the spill. All materials used for cleanup are disposed of as hazardous waste.

Emergency Procedures

In case of accidental exposure, immediate action is required.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][18]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18][19]

By implementing this comprehensive PPE and handling strategy, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of the research environment.

References

  • Levofloxacin Tablet Safety Data Sheet.
  • USP 800 Minimum PPE Requirements For Sterile Compounding. Outlines PPE standards including ASTM D6978 compliant gloves, gowns, and N95 masks. [Source: IVCOMPOUNDINGTRAINING.COM]
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Details rigorous PPE requirements for handling hazardous drugs, including double gloving and shoe covers. [Source: Halyard Health]
  • USP 800 Personal Protective Equipment Compliance. Describes specifications for USP 800 compliant gowns, gloves, and eye protection. [Source: Cleanroom Supplies]
  • Ensuring Safety in USP 800 Pharmacies: A Comprehensive Guide. Specifies the need for chemotherapy-tested gloves, non-permeable gowns, and proper donning procedures. [Source: Lab Pro]
  • PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH recommendations for protecting workers from hazardous drugs. [Source: Centers for Disease Control and Prevention (CDC)]
  • Safety Data Sheet: Levofloxacin hydrochloride. Provides classification and hazard information for the parent compound. [Source: Carl ROTH]
  • NIOSH: Use proper PPE with chemo agents. Emphasizes that all PPE worn when handling hazardous drugs should be considered contaminated and disposed of properly. [Source: Clinician.com]
  • Essential Safety and Handling Guide for Potent Chemical Compounds. Recommends designated areas and specific PPE for handling potent compounds. [Source: Benchchem]
  • Safe Handling of Hazardous Drugs - USP<800>. Provides guidance on PPE, spill management, and waste disposal for hazardous drugs. [Source: EPCC]
  • Levofloxacin Hemihydrate Safety Data Sheet. Details first aid measures and handling precautions. [Source: Letco Medical]
  • How to Choose the Right Sterile Gloves for Pharmaceuticals. Discusses the importance of ASTM D6978 compliance for gloves used with hazardous drugs. [Source: Droppe]
  • Navigating Hazardous Drug Safety: PPE Requirements and Best Practices for Nurses. Highlights the use of toolkits and standards like USP <800> and NIOSH for creating safe handling algorithms. [Source: ONS Voice]
  • DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Offers guidance on PPE selection for handling High Potency Active Pharmaceutical Ingredients (HPAPIs). [Source: Cleanroom Technology]
  • Levofloxacin for system suitability Safety Data Sheet. Lists specific organ damage warnings for Levofloxacin. [Source: European Directorate for the Quality of Medicines & HealthCare]
  • Containment of High-Potency Products in a GMP Environment. Discusses the importance of engineering controls like isolators and proper facility airflow.
  • SAFETY DATA SHEET - Levofloxacin Q-Acid. Identifies skin and eye irritation hazards for a related compound. [Source: Tokyo Chemical Industry]
  • Handling & Processing of Potent Compounds: A Holistic Approach.
  • Safe Handling of Highly Potent Substances. Explains that PPE is the last line of defense after engineering controls. [Source: GMP Journal]
  • Strategies to Promote Hazardous Drug Safety. Covers the importance of engineering controls, PPE, and staff training. [Source: Simplivia]
  • Safe handling of hazardous drugs. Provides recommendations for facial protection and handling of bodily fluid waste. [Source: PMC]
  • MATERIAL SAFETY DATA SHEETS - Levofloxacin Impurity 1. Details emergency procedures and disposal considerations for a related impurity.
  • Glove Selection Guide. Recommends nitrile gloves for their chemical resistance and durability. [Source: University of California, Berkeley EHS]
  • Glove selection guide. Recommends wearing two pairs of disposable gloves when handling samples. [Source: Health and Safety Executive (HSE)]
  • Safety Data Sheet: Levofloxacin hydrochloride (Alternate). Notes the combustible nature of the powdered form. [Source: Carl ROTH]
  • Levofloxacin impurity F Safety Data Sheet. Recommends handling in a laboratory hood whenever possible. [Source: European Directorate for the Quality of Medicines & HealthCare]
  • Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry. Describes laboratory procedures for handling fluoroquinolones.
  • Chemical Glove Selection Guide: Find the Perfect Protection. A guide for selecting appropriate chemical-resistant gloves. [Source: PIP Canada]
  • Levofloxacin Safety Data Sheet (Alternate).
  • OSHA Glove Selection Chart. Provides a comparison of different glove materials and their resistance to various chemicals.
  • SAFETY DATA SHEET - Levofloxacin Injection. Provides first aid measures for exposure to a solution form of the drug. [Source: Medline]
  • Levofloxacin Safety Data Sheet (Alternate). Outlines general safe handling practices for chemical compounds. [Source: Apollo Scientific]
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Explains that stock antibiotic solutions are considered hazardous chemical waste. [Source: Bitesize Bio]
  • Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. Discusses the environmental risks of improper antibiotic disposal. [Source: lidsen.com]
  • Proper Disposal of Antimicrobials. Outlines methods for proper disposal to prevent environmental contamination.
  • Levofloxacin q-acid | C13H9F2NO4 | CID 688333.
  • SAFETY DATA SHEET - Levofloxacin. Classifies the chemical as hazardous and harmful if swallowed. [Source: Fisher Scientific]
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin impurity 18
Reactant of Route 2
Reactant of Route 2
Levofloxacin impurity 18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.